N-Methyl-2-(piperazin-1-yl)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H17N3 |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-methyl-2-piperazin-1-ylethanamine |
InChI |
InChI=1S/C7H17N3/c1-8-2-5-10-6-3-9-4-7-10/h8-9H,2-7H2,1H3 |
InChI Key |
HDSZRJMNBCRATE-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1CCNCC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Methyl-2-(piperazin-1-yl)ethanamine
Introduction
N-Methyl-2-(piperazin-1-yl)ethanamine is a substituted piperazine derivative of significant interest to researchers and professionals in drug development and fine chemical synthesis. The piperazine moiety is a common pharmacophore found in a wide array of therapeutic agents, valued for its ability to impart desirable pharmacokinetic properties.[1][2] This guide provides a detailed exploration of the synthetic pathways leading to this compound, offering both theoretical insights and practical, field-proven protocols. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and scalability.
Core Synthetic Strategies
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route will often depend on factors such as the availability of starting materials, desired scale, and the specific purity requirements of the final product. This guide will focus on two primary and robust methodologies:
-
Reductive Amination of Piperazine: A direct and efficient approach involving the reaction of piperazine with a suitable carbonyl compound followed by reduction.
-
Sequential Alkylation of a Protected Piperazine: A multi-step but highly controlled method that minimizes the formation of undesired byproducts.
Pathway 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, prized for its versatility and ability to avoid the over-alkylation issues often encountered with direct alkylation methods.[3] This pathway involves the initial formation of an imine or enamine intermediate from the reaction of an amine (piperazine) and a carbonyl compound, which is then reduced in situ to the desired amine.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the secondary amine of piperazine on the carbonyl carbon of an appropriate aldehyde. This is followed by dehydration to form an iminium ion intermediate. A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to yield the target N-alkylated piperazine. The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this purpose due to its selectivity and operational simplicity.[4][5]
Visualizing the Reductive Amination Pathway
Sources
- 1. technochemdombivli.com [technochemdombivli.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
The N-Methyl-Aminoethyl-Piperazine Scaffold: Technical Profile & Bioactivity in Drug Discovery
The following technical guide provides an in-depth analysis of N-Methyl-2-(piperazin-1-yl)ethanamine , a specialized diamine scaffold used primarily as a versatile linker and solubility-enhancing moiety in medicinal chemistry.
Executive Summary
This compound (also known as 1-(2-(Methylamino)ethyl)piperazine) represents a critical structural motif in modern drug design. Unlike simple piperazine, this molecule features a secondary amine "tail" extended by an ethyl linker. This unique architecture serves two primary functions in medicinal chemistry:
-
Pharmacophore Linker: It acts as a flexible tether, connecting the privileged piperazine ring (often a GPCR-binding motif) to other bioactive pharmacophores.
-
Physicochemical Modulator: The secondary amine and piperazine nitrogens provide tunable basicity (pKa), significantly enhancing the aqueous solubility and bioavailability of lipophilic drug candidates.
This guide details the biological activity, synthetic utility, and experimental protocols for leveraging this scaffold in the development of CNS-active agents, kinase inhibitors, and antimicrobial compounds.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Understanding the ionization state of this molecule is prerequisite to predicting its biological behavior.
| Property | Value / Description | Relevance to Bioactivity |
| IUPAC Name | This compound | Official nomenclature. |
| Molecular Formula | C₇H₁₇N₃ | Low molecular weight (<200 Da) fits Fragment-Based Drug Design (FBDD). |
| Molecular Weight | 143.23 g/mol | Ideal for maintaining high ligand efficiency (LE). |
| pKa (Predicted) | ~9.8 (Piperazine N), ~10.2 (Chain N) | Highly basic. Exists as a di-cation at physiological pH (7.4). |
| LogP | -1.2 (Estimated) | Hydrophilic. Promotes solubility but requires transport mechanisms or derivatization for BBB penetration. |
| H-Bond Donors | 2 (Piperazine NH, Chain NH) | Critical for receptor binding interactions. |
| H-Bond Acceptors | 3 (All Nitrogens) | Facilitates solvation and target engagement. |
Structural Visualization
The following diagram illustrates the core pharmacophore points of the molecule, highlighting the reactive secondary amine site versus the piperazine ring.
Figure 1: Pharmacophore mapping of this compound, identifying key regions for biological interaction and synthetic modification.
Biological Activity & Mechanism of Action[11][12]
While the molecule itself exhibits low intrinsic potency compared to complex drugs, its biological activity is defined by its role as a privileged substructure .
GPCR Modulation (CNS Targets)
The piperazine moiety is a classic "privileged scaffold" for G-Protein Coupled Receptors (GPCRs), particularly Dopamine (D2/D3) and Serotonin (5-HT) receptors.
-
Mechanism: The basic nitrogen of the piperazine ring mimics the protonated amine of endogenous neurotransmitters (dopamine/serotonin), forming a crucial salt bridge with an Aspartate residue (e.g., Asp3.32) in the receptor's transmembrane domain.
-
Role of the N-Methyl-Ethyl Chain: This extension allows the molecule to reach secondary binding pockets (allosteric sites) or the extracellular vestibule, improving selectivity over the orthosteric site alone.
-
Example Class: Atypical antipsychotics (e.g., Aripiprazole derivatives) often utilize substituted piperazine linkers to tune the balance between antagonism and partial agonism.
Kinase Inhibition (Solubility Tail)
In oncology, this scaffold is frequently employed as a "solubilizing tail" attached to a kinase-inhibiting core (e.g., hinge-binding motif).
-
Solubility: The high pKa ensures the molecule is protonated in the stomach, aiding dissolution.
-
Lysosomotropism: The basic nature of the diamine can lead to accumulation in acidic lysosomes. While this can increase intracellular concentration, it is also a mechanism of phospholipidosis (a potential toxicity signal) if lipophilicity is too high.
Antimicrobial Activity
Piperazine derivatives have historical significance as anthelmintics (e.g., Piperazine citrate).[1]
-
Mechanism: They act as GABA agonists on chloride channels in nematode muscle membranes, causing hyperpolarization and flaccid paralysis of the parasite.
-
Relevance: this compound derivatives retain this potential, often showing enhanced activity against resistant strains when coupled with lipophilic carriers that penetrate the worm's cuticle.
Synthetic Utility & Experimental Protocols
This section details how to synthesize and utilize the scaffold.[2][1][3][4][5] The secondary amine is the primary handle for derivatization.
Synthesis of this compound
Reaction Type: Nucleophilic Substitution / Reductive Amination.
Protocol (Standard Alkylation):
-
Reagents: Piperazine (excess), N-Methyl-2-chloroethanamine hydrochloride, K₂CO₃ (base), Acetonitrile (solvent).
-
Procedure:
-
Dissolve Piperazine (5.0 eq) in refluxing Acetonitrile. Note: Excess piperazine prevents dimerization.
-
Add K₂CO₃ (2.0 eq).
-
Dropwise add N-Methyl-2-chloroethanamine (1.0 eq) over 1 hour.
-
Reflux for 12 hours.
-
Workup: Filter salts, evaporate solvent. Distill under reduced pressure to separate the mono-substituted product from excess piperazine.
-
-
Validation: ¹H NMR (D₂O) should show distinct triplets for the ethyl chain and a singlet for the N-methyl group (~2.3 ppm).
Derivatization Workflow (Amide Coupling)
To create a bioactive library, the secondary amine is typically coupled to a carboxylic acid core.
Figure 2: Standard workflow for incorporating the scaffold into a drug candidate via amide coupling.
Step-by-Step Protocol:
-
Activation: Dissolve the carboxylic acid core (1.0 mmol) in DMF (5 mL). Add HATU (1.1 mmol) and DIPEA (2.0 mmol). Stir for 15 min.
-
Coupling: Add This compound (1.0 mmol).
-
Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS.
-
Purification: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄. Purify via flash chromatography (DCM/MeOH gradient).
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize the safety profile. This compound is a corrosive amine .
-
Hazards:
-
Skin/Eye: Causes severe skin burns and eye damage (Category 1B).
-
Sensitization: Potential respiratory or skin sensitizer (common with piperazines).
-
-
Handling:
-
Always use a fume hood.
-
Wear chemical-resistant gloves (Nitrile > 0.11mm) and safety goggles.
-
First Aid: In case of contact, rinse immediately with water for 15+ minutes. Do not neutralize with acid on skin (exothermic reaction risk).
-
References
-
Brockunier, L. L., et al. (2004). "Piperazine-based CCR5 antagonists as HIV-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(12), 3075-3078.
-
Chao, Q., et al. (2009). "Structure-activity relationships of 2-(piperazin-1-yl)ethanamine derivatives as potent kinase inhibitors." Journal of Medicinal Chemistry, 52(20), 6135-6141.
-
PubChem Compound Summary. (2024). "1-(2-Aminoethyl)piperazine and related derivatives." National Center for Biotechnology Information.
-
Guo, T., et al. (2012). "Piperazine derivatives as a new class of potential antipsychotic agents." European Journal of Medicinal Chemistry, 48, 16-26.
-
Sigma-Aldrich Safety Data Sheet. (2023). "1-(2-Aminoethyl)piperazine SDS."
(Note: While specific literature on the exact this compound molecule is sparse, references provided cover the direct class of amino-ethyl-piperazine linkers and their validated biological applications.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine synthesis [organic-chemistry.org]
The Pharmacological Versatility of the Piperazine Scaffold: From Nematode Paralysis to Biased Signaling in the CNS
Executive Summary
The piperazine ring (1,4-diazacyclohexane) represents a "privileged scaffold" in medicinal chemistry. Its conformational rigidity, ability to act as a hydrogen bond acceptor/donor, and capacity to orient substituents in defined vectors allow it to interact with a diverse array of biological targets. This guide dissects the mechanism of action (MoA) of piperazine derivatives across three distinct pharmacological domains: anthelmintic GABA agonism, CNS receptor modulation (arylpiperazines), and cardiovascular ion channel inhibition.
The Anthelmintic Mechanism: GABA Receptor Agonism
Target: Nematode GABA-gated Chloride Channels (unc-49).
The classic application of piperazine (e.g., piperazine citrate) is the treatment of ascariasis and enterobiasis.[1][2] Unlike vertebrates, where GABA acts primarily in the CNS, nematodes utilize GABA as an inhibitory neurotransmitter at the neuromuscular junction.[3]
Mechanistic Cascade
-
Binding: Piperazine binds selectively to the GABA-A receptor complex on the somatic muscle cells of the nematode.[3]
-
Channel Gating: It acts as a low-efficacy, high-affinity agonist, causing the opening of chloride (
) channels. -
Hyperpolarization: The influx of
ions hyperpolarizes the muscle membrane potential, moving it away from the threshold of activation.[3] -
Flaccid Paralysis: Consequently, the muscle cannot contract in response to acetylcholine (ACh). The worm loses its ability to maintain its position against host peristalsis and is expelled alive.[3][4]
Clinical Distinction: This mechanism causes flaccid paralysis, distinguishing it from drugs like levamisole or pyrantel, which act as nicotinic agonists causing spastic paralysis.
Visualization: Nematode Neuromuscular Junction Signaling
Caption: The cascade of piperazine-induced flaccid paralysis in nematodes via GABA receptor activation.[3]
CNS Modulation: The Arylpiperazine Class
Targets: 5-HT1A, 5-HT2A, and Dopamine D2 Receptors.[5]
N-substituted arylpiperazines (e.g., buspirone, aripiprazole) utilize the piperazine ring as a spacer to position an aromatic head group into the orthosteric binding pocket of G-protein coupled receptors (GPCRs).
Structure-Activity Relationship (SAR)
The efficacy of these derivatives often hinges on "functional selectivity" or biased signaling.
-
5-HT1A Partial Agonism: Long-chain arylpiperazines (LCAPs) bind to the 5-HT1A receptor. The piperazine nitrogen interacts with the conserved Asp3.32 residue.
-
Dopamine D2 Modulation: Aripiprazole, a quinolinone-piperazine, acts as a partial agonist. It stabilizes the receptor in a conformation that allows limited G-protein activation (reducing hyperactivity in schizophrenia) while maintaining basal signaling (preventing extrapyramidal side effects).
Comparative Binding Data
The following table summarizes the binding affinities (
| Compound | Primary Target | Mechanism | Affinity ( | Clinical Use |
| Buspirone | 5-HT1A | Partial Agonist | ~20 nM | Anxiolytic |
| Aripiprazole | D2 / 5-HT1A | Partial Agonist | 0.34 nM (D2) | Antipsychotic |
| BZP | DAT / NET | Releaser/Reuptake Inhibitor | ~175 nM (DAT) | Designer Drug (Toxic) |
| Ranolazine | Late | Channel Blocker | ~6 µM | Anti-anginal |
Visualization: Biased Signaling Pathway
Caption: Arylpiperazine-mediated GPCR modulation, highlighting Gi/o coupling and functional selectivity.
Cardiovascular Mechanism: Late Sodium Current Inhibition
Target:
Ranolazine, a piperazine derivative, addresses cardiac ischemia through a distinct mechanism.[6][7]
-
Pathophysiology: In ischemic myocytes, the "late" sodium current (
) is sustained, leading to intracellularngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> overload.[7][8] This forces the exchanger (NCX) to operate in reverse mode, importing . -
Mechanism: Ranolazine inhibits
at therapeutic concentrations without significantly affecting the peak current required for conduction. This prevents overload, improving diastolic relaxation and reducing wall tension.[6][8]
Experimental Protocols for Validation
To validate the mechanisms described above, the following self-validating protocols are recommended.
Protocol A: Whole-Cell Patch Clamp (GABA-mediated Currents)
Objective: Confirm piperazine-induced hyperpolarization in neurons or muscle cells.
-
Preparation: Prepare acute brain slices (300 µm) or cultured HEK293 cells expressing GABA-A subunits.
-
Internal Solution (Pipette): Use a high chloride internal solution to ensure a large driving force for
at negative holding potentials.-
Composition: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP (pH 7.3).
-
-
External Solution (Bath): Standard aCSF (Artificial Cerebrospinal Fluid) bubbled with 95%
/5% . -
Recording Mode: Voltage-Clamp.
-
Procedure:
-
Establish a G
seal and break into Whole-Cell configuration.[9] -
Hold membrane potential (
) at -70 mV .[10] -
Baseline: Record spontaneous inhibitory postsynaptic currents (sIPSCs) for 2 minutes.
-
Application: Perfuse Piperazine (10–100 µM) via a gravity-fed system.
-
Observation: Look for a shift in holding current (inward current due to high intracellular
in this specific CsCl setup, or outward if using physiological intracellular ) and changes in membrane conductance.
-
-
Validation: Apply Bicuculline (10 µM) or Picrotoxin . Complete blockage of the piperazine-induced current confirms GABA-A receptor specificity.
Protocol B: Radioligand Binding Assay (5-HT1A Affinity)
Objective: Determine the
-
Membrane Prep: Homogenize rat hippocampus or CHO cells expressing h5-HT1A.
-
Radioligand: Use
-8-OH-DPAT (0.5 nM). -
Incubation:
-
Mix membranes + Radioligand + Test Compound (concentration range
to M). -
Incubate at 25°C for 60 minutes in Tris-HCl buffer.
-
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Quantification: Liquid scintillation counting.
-
Analysis: Plot displacement curves. Calculate
and convert to using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
Toxicology: The Case of BZP
Compound: 1-Benzylpiperazine (BZP).[11]
While therapeutic piperazines are generally safe, BZP (a "party pill" constituent) illustrates the scaffold's risks when modified for psychostimulation.
-
Mechanism: BZP acts as a substrate-type releaser at the Dopamine (DAT) and Norepinephrine (NET) transporters.[11]
-
Toxicity: It increases synaptic monoamine levels, leading to tachycardia, hypertension, and seizures. Unlike direct agonists, its effects are dependent on presynaptic neurotransmitter stores.
References
-
Martin, R. J. (1982). Electrophysiological effects of piperazine and diethylcarbamazine on Ascaris suum somatic muscle. British Journal of Pharmacology. Link
-
Burris, K. D., et al. (2002). Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors. Journal of Pharmacology and Experimental Therapeutics. Link
-
Antzelevitch, C., et al. (2004). Electrophysiological effects of ranolazine, a novel antianginal agent with anti-ischemic properties.[6][12][8] Circulation.[12] Link
-
Baumann, M. H., et al. (2005). N-Substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy').[13] Neuropsychopharmacology. Link
-
Protocol Source: Whole-cell patch-clamp recordings. Protocols.io.[14] Link
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- 4. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 5. Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Ranolazine? [synapse.patsnap.com]
- 8. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]
- 9. Whole-cell Currents Induced by Puff Application of GABA in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 12. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. protocols.io [protocols.io]
The N-Methylpiperazine Moiety: A Privileged Scaffold in Central Nervous System Drug Discovery
An In-Depth Technical Guide
Introduction: The Strategic Importance of a "Privileged" Scaffold
In the intricate landscape of central nervous system (CNS) drug discovery, certain chemical motifs consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as versatile frameworks that can be tailored to interact with a wide array of biological targets.[1][2][3][4] The N-methylpiperazine ring is a quintessential example of such a scaffold, embedded in the structure of numerous antipsychotics, antidepressants, and other neuroactive compounds.[5][6][7] Its prevalence is not coincidental; it stems from a unique convergence of physicochemical and structural properties that render it exceptionally suitable for navigating the challenges of CNS drug design, most notably the formidable blood-brain barrier (BBB).[8]
This guide provides an in-depth technical analysis of the multifaceted role of the N-methylpiperazine moiety. We will dissect its fundamental properties, explore its profound impact on pharmacokinetics and pharmacodynamics, and provide validated experimental protocols for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in the design of next-generation CNS therapeutics.
Core Physicochemical and Structural Attributes
The utility of the N-methylpiperazine moiety is rooted in its distinct structural features, which govern its behavior in biological systems.
-
Tunable Basicity: The piperazine ring contains two nitrogen atoms. The tertiary amine (N-methylated) is a key feature. Its basicity (typically with a pKa in the physiological range of 7.5-9.5) allows the molecule to be protonated at physiological pH. This charge is critical for aqueous solubility and for forming ionic interactions with biological targets.
-
Balanced Lipophilicity: The methyl group adds a degree of lipophilicity compared to an unsubstituted piperazine.[5] This delicate balance between hydrophilicity (from the ionizable nitrogens) and lipophilicity (from the hydrocarbon backbone and methyl group) is a cornerstone of its ability to cross the BBB. A molecule must be lipid-soluble enough to partition into the lipid bilayers of the endothelial cells but soluble enough in plasma to reach the brain.[9]
-
Conformational Flexibility: As a saturated six-membered ring, the piperazine moiety predominantly adopts a chair conformation.[2] This provides a three-dimensional structure that can orient substituents in precise spatial arrangements, acting as a rigid scaffold to present pharmacophoric elements to a receptor.[2][4]
-
Synthetic Tractability: The N-methylpiperazine moiety is a readily available and versatile building block in organic synthesis.[10][11] Its incorporation into a lead molecule can be achieved through various robust synthetic methods, including nucleophilic substitution and reductive amination, making it a practical choice during lead optimization.[12][13]
The Decisive Role in Pharmacokinetics (ADME)
A CNS drug is only effective if it can reach its target in the brain at a therapeutic concentration. The N-methylpiperazine moiety profoundly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug.
Distribution: Penetrating the Blood-Brain Barrier
The single most critical pharmacokinetic hurdle for a CNS drug is crossing the BBB. The N-methylpiperazine moiety is a master key for this lock. Small, lipophilic molecules with a molecular weight under 400-500 Da can diffuse passively across the BBB.[9][14] The N-methylpiperazine group helps to achieve the optimal physicochemical properties for this transit.
The mechanism is a dynamic equilibrium:
-
In the bloodstream (pH ~7.4): A significant fraction of the N-methylpiperazine moiety is protonated, rendering the drug soluble in plasma.
-
At the BBB interface: The uncharged, more lipophilic form of the molecule partitions into the lipid membranes of the brain endothelial cells.
-
Exiting into the brain: Once across the barrier, the molecule can re-equilibrate, and the protonated form can interact with its target.
This process is visually represented in the workflow below.
Diagram 1: CNS Drug Delivery and Action Pathway A conceptual diagram illustrating how a drug containing an N-methylpiperazine moiety traverses the blood-brain barrier to engage with a neuronal receptor.
Metabolism: A Double-Edged Sword
The N-methylpiperazine moiety is a known substrate for Cytochrome P450 (CYP450) enzymes, primarily undergoing N-dealkylation to remove the methyl group.[15] This metabolic pathway can have several consequences:
-
Formation of Active Metabolites: In some cases, the resulting N-desmethyl metabolite retains pharmacological activity, potentially contributing to the drug's overall therapeutic effect or a different side-effect profile.
-
Drug Clearance: This metabolic transformation is a primary route of clearance for many drugs, influencing their half-life and dosing regimen. Rapid metabolism can lead to a short duration of action.[15]
-
Potential for Reactive Intermediates: While less common for the N-methylpiperazine ring itself compared to other cyclic amines, there is a theoretical potential for bioactivation to form reactive iminium ions, which could lead to toxicity.[16] However, in some studied cases, this bioactivation was not observed on the N-methylpiperazine ring.[16]
Diagram 2: Primary Metabolic Pathway This diagram shows the primary metabolic fate of the N-methylpiperazine moiety via CYP450-mediated N-dealkylation.
The Versatile Role in Pharmacodynamics
Beyond its pharmacokinetic advantages, the N-methylpiperazine moiety is a crucial component of the pharmacophore for many CNS drugs, directly participating in target binding.
-
Receptor Interaction: The protonated nitrogen can form a key ionic bond or hydrogen bond with acidic residues (e.g., aspartic acid) in the binding pockets of G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. This is a common binding motif for many antipsychotics and antidepressants.[17]
-
Hydrophobic Interactions: The ring's carbon backbone and the N-methyl group can engage in van der Waals and hydrophobic interactions with nonpolar regions of the receptor, enhancing binding affinity.[5]
-
Structural Scaffold: It often serves as a non-flexible linker connecting two other crucial pharmacophoric elements, holding them in the optimal orientation for binding. Many atypical antipsychotics and antidepressants feature an aryl group attached to one nitrogen of the piperazine and a more complex side chain attached to the other.
Table 1: Physicochemical and Pharmacological Properties of Representative CNS Drugs
| Drug | Class | Primary CNS Target(s) | MW ( g/mol ) | cLogP | pKa |
| Clozapine | Atypical Antipsychotic | D₄, 5-HT₂ₐ | 326.83 | 2.59 | 7.6 |
| Olanzapine | Atypical Antipsychotic | D₂, 5-HT₂ₐ | 312.43 | 2.27 | 7.8 |
| Trifluoperazine | Typical Antipsychotic | D₂ | 407.46 | 5.10 | 8.1 |
| Vortioxetine | Antidepressant | SERT, 5-HT₃, 5-HT₁ₐ | 298.45 | 4.49 | 9.1 |
Note: Values are approximate and can vary slightly based on the prediction method.
Experimental Protocols for Evaluation
A core tenet of drug development is the use of robust, validated assays. The following protocols provide a framework for assessing the key properties imparted by the N-methylpiperazine moiety.
Diagram 3: Experimental Evaluation Workflow A streamlined workflow for assessing a novel N-methylpiperazine-containing CNS drug candidate.
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
Objective: To assess the passive permeability of a compound across a lipid membrane, simulating the BBB.
Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 20% lecithin in dodecane) to form an artificial membrane.
-
Donor Plate: The test compound is dissolved in a buffer at a known concentration (e.g., 100 µM) and added to the wells of the donor plate. The pH is typically set to 7.4 to mimic physiological conditions.
-
Assembly: The filter plate is placed on top of the donor plate, creating a "sandwich," with the artificial membrane separating the two compartments.
-
Incubation: The assembly is incubated at room temperature for a set period (e.g., 4-18 hours). During this time, the uncharged species of the compound diffuses from the donor well, through the lipid membrane, and into the acceptor well.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.
-
Calculation: The effective permeability (Pe) is calculated. High Pe values suggest good potential for BBB penetration.
Causality: This assay isolates passive diffusion, a key mechanism for BBB passage. By controlling the lipid composition and pH, it provides a direct measure of a molecule's intrinsic ability to cross a lipid barrier, a property directly influenced by the lipophilicity and charge conferred by the N-methylpiperazine moiety.
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes.
Methodology: Liver Microsomal Stability Assay
-
Reagents: Pooled human liver microsomes (HLM), NADPH (cofactor), and the test compound.
-
Incubation Mixture: The test compound (e.g., at 1 µM) is added to a solution of HLM in a phosphate buffer.
-
Initiation: The metabolic reaction is initiated by adding a pre-warmed solution of NADPH.
-
Rationale: CYP450 enzymes require NADPH as a cofactor to function. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.
-
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (Clint).
Self-Validation: The inclusion of positive control compounds with known high and low clearance (e.g., verapamil and warfarin, respectively) validates the activity of the microsomal batch and the overall assay performance. A short half-life in this assay often correlates with high clearance in vivo, providing an early warning of potential pharmacokinetic liabilities.
Conclusion and Future Directions
The N-methylpiperazine moiety is a cornerstone of CNS medicinal chemistry for well-established reasons: it provides a masterful balance of solubility and lipophilicity for BBB penetration, acts as a versatile scaffold for precise pharmacophore presentation, and is synthetically accessible.[2][5][8] However, its utility must be continuously re-evaluated in the context of modern drug design principles.
Challenges such as predictable metabolism via N-dealkylation and potential off-target activities (e.g., hERG channel inhibition) remain key considerations.[15] Future innovations will likely focus on:
-
Bioisosteric Replacement: Replacing the N-methylpiperazine ring with other nitrogenous heterocycles to fine-tune basicity, reduce metabolic liability, or escape known toxicity flags.
-
Constrained Analogs: Introducing conformational rigidity into the system (e.g., through bridged piperazines) to improve selectivity and reduce off-target binding.[15]
-
Deuteration: Strategically replacing hydrogen atoms on the N-methyl group with deuterium to slow the rate of CYP450-mediated metabolism, thereby extending the drug's half-life.
By understanding the fundamental principles that make the N-methylpiperazine moiety so effective and by employing rigorous experimental validation, drug discovery scientists can continue to harness its power to develop safer and more effective treatments for debilitating CNS disorders.
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An In-Depth Technical Guide to Investigating the Antimicrobial Potential of Bis-Piperazine Derivatives
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from conventional antibiotic scaffolds and an exploration of novel chemical entities. Among the privileged structures in medicinal chemistry, the piperazine ring stands out for its versatile physicochemical properties and frequent presence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals aimed at systematically investigating the antimicrobial potential of bis-piperazine derivatives—a promising class of molecules for combating drug-resistant pathogens.[3][4]
This document is structured not as a rigid template but as a logical, field-proven narrative that moves from molecular design to preclinical validation. We will delve into the causality behind experimental choices, ensuring each protocol serves as a self-validating system for generating robust and reproducible data.
The Bis-Piperazine Scaffold: Rationale and Structural Design
The piperazine nucleus, a six-membered ring with two opposing nitrogen atoms, is a cornerstone of many clinically successful drugs, including ciprofloxacin and ketoconazole.[1][2] Its appeal lies in its structural flexibility and the basicity of its nitrogen atoms, which can engage in crucial electrostatic interactions with biological targets.[5] The "bis-piperazine" design, featuring two piperazine moieties often connected by a linker, creates a larger, more complex molecule with several key advantages:
-
Bivalent Binding: The dual piperazine rings can potentially interact with two sites on a single target or bridge two separate targets, enhancing binding affinity and specificity.
-
Modulable Physicochemical Properties: The nature of the linker and the substituents on the piperazine rings allows for fine-tuning of properties like lipophilicity, solubility, and spatial orientation.[6]
-
Circumvention of Resistance: The novel architecture may be less susceptible to existing resistance mechanisms that affect established antibiotic classes.
Our investigation begins with a rational design strategy, focusing on synthesizing a series of derivatives where specific structural elements are systematically varied.
Caption: General chemical structure of bis-piperazine derivatives highlighting key modification points.
Synthesis and Structural Characterization
The synthesis of novel compounds is the foundation of any drug discovery program. A robust and reproducible synthetic route is paramount. The following protocol describes a common and effective method for synthesizing imine-containing bis-piperazine derivatives, adapted from established literature.[6]
Experimental Protocol: Synthesis of Bis-Piperazine Derivatives
Causality: This protocol utilizes a Schiff base condensation reaction, a reliable method for forming carbon-nitrogen double bonds (imines). The reflux condition provides the necessary energy to overcome the activation barrier of the reaction, while ethanol serves as a suitable solvent for both reactants. Monitoring by Thin-Layer Chromatography (TLC) is a critical, self-validating step to ensure the reaction has gone to completion before proceeding to isolation, preventing the carryover of unreacted starting materials.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 0.01 mol of the selected dialdehyde derivative (e.g., 4,4'-(alkyloxy)dibenzaldehyde) in 50 mL of absolute ethanol.
-
Addition of Amine: To this solution, add 0.02 mol of the piperazine-containing amine (e.g., 2-(piperazin-1-yl)ethan-1-amine) dropwise while stirring. The 2:1 molar ratio ensures the reaction proceeds on both aldehyde groups to form the bis-piperazine structure.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring.
-
Monitoring: Monitor the reaction's progress every hour using TLC with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting aldehyde spot and the appearance of a new, single product spot indicates completion. This typically takes 5-6 hours.[6]
-
Isolation: Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature. The target product will often precipitate out of the solution.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold ethanol to remove any soluble impurities, and dry under a vacuum. Recrystallization from a suitable solvent may be performed if further purification is required.
-
Characterization: Confirm the structure and purity of the synthesized compounds using the following standard techniques:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all expected protons and carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the C=N imine stretch (approx. 1640 cm⁻¹) and C-O-C ether linkages.[6]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
In Vitro Antimicrobial Potential Assessment
The primary goal is to determine if the synthesized compounds can inhibit or kill clinically relevant microorganisms. A standardized workflow ensures that the data generated is accurate and comparable across different compounds and studies.
Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing (MIC/MBC).
Experimental Protocol: Broth Microdilution Assay for MIC/MBC
Causality: This method is the gold standard for quantitative susceptibility testing.[4] Using Mueller-Hinton Broth (MHB) is crucial as it is standardized, supports the growth of most non-fastidious pathogens, and has low levels of inhibitors that might interfere with the compound's activity. Determining both the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) allows us to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, a critical parameter for drug development.
Step-by-Step Methodology:
-
Strain Selection: Choose a panel of clinically relevant microorganisms, including:
-
Media Preparation: Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Compound Dilution:
-
Prepare a stock solution of each bis-piperazine derivative in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Inoculum Preparation: Culture the microbial strains overnight. Dilute the cultures in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
-
MBC Determination:
-
Take a 10 µL aliquot from each well that showed no visible growth (i.e., at the MIC and higher concentrations).
-
Spot-plate these aliquots onto sterile Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Data Presentation: Summarizing Antimicrobial Activity
Quantitative data should be presented clearly for comparative analysis.
| Compound ID | Linker (n-carbons) | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 2a | 4 | 16 | 64 | 32 |
| 2b | 5 | 8 | 32 | 16 |
| 2c | 6 | 4 | 16 | 8 |
| 2d | 8 | 8 | 32 | 16 |
| Ciprofloxacin | N/A | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | N/A | 1 |
Table represents hypothetical data for illustrative purposes.
Elucidating the Mechanism of Action (MoA)
Identifying the molecular target of a novel antimicrobial is a critical step. Based on existing research into piperazine-containing compounds, bacterial DNA gyrase and GlcN-6-P synthase are high-priority targets.[6][9] Molecular docking provides a powerful in silico method to predict and rationalize the binding of a ligand to a protein's active site.
Causality: DNA gyrase is essential for bacterial DNA replication, making it an excellent and validated antibacterial target.[6] GlcN-6-P synthase is crucial for the biosynthesis of the bacterial cell wall.[6] Targeting these essential enzymes can lead to potent antimicrobial activity. Molecular docking simulates the interaction energy and pose of the compound within the enzyme's binding pocket, providing a structural hypothesis for its activity that can be validated experimentally.
Caption: Proposed mechanism of action: Inhibition of bacterial DNA gyrase.
Protocol: Molecular Docking Simulation
-
Protein Preparation: Download the 3D crystal structure of the target protein (e.g., E. coli DNA gyrase B) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the most active bis-piperazine derivative and perform energy minimization.
-
Docking: Use software like AutoDock or Schrödinger to dock the ligand into the defined active site of the protein. The software will generate multiple binding poses.
-
Analysis: Analyze the results based on binding energy (kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) formed between the ligand and key amino acid residues in the active site. A lower binding energy suggests a more favorable interaction.[9]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing a lead compound. By comparing the antimicrobial activity of different derivatives (as in the table above), we can deduce which structural features are critical for potency.
Causality: The chemical properties of substituents directly influence how the molecule interacts with its target and its ability to penetrate bacterial membranes. Understanding these relationships allows for the rational design of more potent and selective analogs.
| Structural Feature | Observation | Scientific Rationale | Supporting Sources |
| Alkyloxy Linker Length | Activity may increase with linker length up to a certain point (e.g., 6 carbons), then decrease. | An optimal linker length and flexibility are required to correctly position the piperazine rings for bivalent binding within the target's active site.[6] | [6] |
| Hydrophobic Groups | Addition of hydrophobic alkyl chains or aromatic rings can increase potency. | Enhances the molecule's ability to permeate the lipid-rich bacterial cell membrane and can facilitate hydrophobic interactions within the target's binding pocket. | [6] |
| Electron-Withdrawing Groups | Groups like -Cl, -Br, or -NO₂ on aromatic rings often enhance antibacterial activity. | These groups can alter the electronic distribution of the molecule, potentially strengthening interactions with the target enzyme or protein. | [3][10][11] |
| Electron-Donating Groups | Groups like -OCH₃ or -CH₃ can sometimes reduce potency. | These groups may unfavorably alter the electronic properties or introduce steric hindrance that weakens target binding. | [3][10][11] |
Preclinical Advancement: In Vivo Efficacy and Safety Assessment
Promising in vitro activity must translate to a safe and effective profile in a living system. This involves assessing both cytotoxicity against human cells and efficacy in an animal infection model.
Protocol: Cytotoxicity Assay
Causality: A viable antimicrobial drug must be selectively toxic to microbes while exhibiting minimal toxicity to host cells. This assay quantifies the compound's effect on human cell viability.
-
Cell Lines: Use standard human cell lines, such as HEK293 (kidney) or HepG2 (liver).
-
Method: Seed the cells in a 96-well plate and allow them to adhere. Treat the cells with serial dilutions of the bis-piperazine compounds for 24-48 hours.
-
Analysis: Assess cell viability using an MTT or MTS assay, which measures mitochondrial metabolic activity. Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth). A high IC₅₀ value is desirable.[12][13]
Protocol: Murine Infection Model
Causality: An animal model provides a complex biological environment to test if the compound can clear an infection in vivo, considering factors like pharmacokinetics and host immune response.
-
Model: A common model is the murine septicemia (systemic infection) model.[4] Mice are infected intraperitoneally (i.p.) with a lethal dose of a pathogen (e.g., MRSA).
-
Treatment: At a set time post-infection, groups of mice are treated with different doses of the compound (e.g., via i.p. or intravenous injection).
-
Endpoint: Monitor the survival of the mice over several days. The endpoint is often the Effective Dose (ED₅₀ or ED₁₀₀), the dose required to protect 50% or 100% of the animals from death.[4] Alternatively, bacterial load in organs like the kidneys or spleen can be quantified.[4][12]
Conclusion and Future Perspectives
This guide has outlined a systematic, multi-faceted approach to evaluating the antimicrobial potential of novel bis-piperazine derivatives. By integrating rational synthesis, standardized in vitro testing, in silico MoA studies, and preclinical validation, researchers can efficiently identify and optimize promising new candidates in the fight against antimicrobial resistance. The versatility of the bis-piperazine scaffold suggests that with continued SAR-guided optimization, these compounds could lead to the development of next-generation antimicrobial agents.[3][10]
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New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]
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Technical Guide: N-Methyl-2-(piperazin-1-yl)ethanamine as a Core Functional Moiety for Advanced Gene Therapy Vectors
Abstract
The design of safe and efficient non-viral vectors remains a critical bottleneck in the clinical translation of gene therapies. Cationic polymers and lipids are promising candidates, but often face challenges related to toxicity and inefficient endosomal escape. The piperazine heterocycle has emerged as a privileged structural motif in designing next-generation delivery vehicles, prized for its unique proton-buffering capacity and chemical versatility. This guide provides a deep technical dive into the rationale and application of N-Methyl-2-(piperazin-1-yl)ethanamine, a structurally simple yet functionally potent building block, for the development of advanced gene therapy vectors. We will explore its mechanistic underpinnings, rooted in the proton sponge hypothesis, and provide field-proven, step-by-step protocols for its incorporation into both polymeric and lipid-based nanoparticle systems. This document is intended for researchers, chemists, and drug development professionals seeking to engineer novel non-viral vectors with enhanced transfection efficiency and improved safety profiles.
The Piperazine Advantage in Nucleic Acid Delivery
The delivery of large, negatively charged nucleic acids (like plasmid DNA and mRNA) across the lipid bilayer of a cell membrane is a formidable challenge. Cationic polymers and lipids overcome this initial barrier by electrostatically condensing the nucleic acid into nanometer-sized particles, which can be internalized by cells. However, once inside the cell via endocytosis, these nanoparticles are trapped within endosomes, which mature into degradative lysosomes.
The efficacy of a non-viral vector is therefore critically dependent on its ability to escape the endosome and release its genetic payload into the cytoplasm. This is where the piperazine ring offers a distinct advantage.
1.1. A Tunable Proton Sponge
The piperazine ring contains two nitrogen atoms with distinct pKa values. In this compound, we have three distinct amine environments: a primary amine on the ethyl chain, a secondary amine within the piperazine ring, and a tertiary amine (the N-methyl group). This array of amines with differing basicities allows the molecule to act as a highly effective "proton sponge" across a wide pH range.[1] As the endosome acidifies from a pH of ~7.4 to ~5.0-6.0, these amines become sequentially protonated.[2][3] This buffering capacity is hypothesized to trigger endosomal escape through the mechanism detailed below.
1.2. The Proton Sponge Hypothesis: A Mechanistic Deep Dive
The "proton sponge" hypothesis posits that the extensive buffering capacity of polymers like polyethylenimine (PEI), and by extension piperazine-rich structures, leads to the rupture of the endosome.[4] The process is a self-validating cascade:
-
Proton Influx: The vesicular ATPase (V-ATPase) pump on the endosomal membrane actively pumps protons (H+) into the lumen, lowering its pH.
-
Buffering & Sequestration: The piperazine amines act as a sink, sequestering the incoming protons and resisting the pH drop.[5]
-
Chloride Influx & Osmotic Swelling: To maintain charge neutrality in the face of continuous proton pumping and sequestration, the cell passively transports chloride ions (Cl-) into the endosome.
-
Endosomal Rupture: The accumulation of protonated amines and chloride ions dramatically increases the osmotic pressure within the endosome, causing an influx of water, swelling, and eventual rupture of the endosomal membrane.[2] This releases the nanoparticle into the cytoplasm, where the nucleic acid can be transcribed or translated.
Application I: Piperazine-Functionalized Polymers
One direct application is using this compound as a building block or a cross-linker for creating novel cationic polymers. Studies have shown that crosslinking PEI with piperazinyl linkers results in nanoparticles with significantly enhanced transfection efficiency and lower toxicity compared to the parent PEI.[6][7]
2.1. Hypothetical Synthesis Strategy
A robust method involves using a bifunctional crosslinker, such as a diacrylate, to polymerize with the primary and secondary amines of our target molecule.
-
Rationale: The reaction between amines and acrylates (Michael addition) is highly efficient and proceeds under mild conditions. By controlling the stoichiometry, we can ensure that a significant number of amines remain available for protonation and nucleic acid binding.
2.2. Experimental Protocol: Synthesis of a Piperazine-based Polymer
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Crosslinker Addition: Add 1,6-hexanediol diacrylate (0.8 eq) dropwise to the solution while stirring vigorously at room temperature. The sub-stoichiometric amount of diacrylate is crucial to avoid excessive crosslinking and ensure the final polymer is soluble and retains free amines.
-
Reaction: Allow the reaction to proceed for 48 hours at 50°C under a nitrogen atmosphere.
-
Purification: Precipitate the resulting polymer by adding the reaction mixture to an excess of diethyl ether. Centrifuge to collect the polymer pellet.
-
Washing: Wash the pellet three times with fresh diethyl ether to remove unreacted monomers.
-
Drying & Storage: Dry the final polymer under vacuum and store it at -20°C. Characterize by ¹H NMR and Gel Permeation Chromatography (GPC) to confirm structure and determine molecular weight.
Application II: Ionizable Lipids for LNP Formulation
Perhaps the most impactful application of piperazine derivatives is in the headgroups of ionizable lipids for formulating Lipid Nanoparticles (LNPs), the technology behind the successful mRNA COVID-19 vaccines.[8][9] Piperazine-based lipids have been shown to preferentially deliver mRNA to immune cells and other non-hepatocyte tissues.[8][9][10] A novel ionizable lipid, 244cis, which features a piperazine core, demonstrated high potency and low immunogenicity, allowing for repeated dosing in preclinical models.[11][12][13]
3.1. Designing a Hypothetical Ionizable Lipid
An effective ionizable lipid requires three key components:
-
Cationic/Ionizable Headgroup: this compound serves this role. Its pKa will be tuned by the surrounding structure to be near-neutral at physiological pH (minimizing toxicity) but becoming cationic in the acidic endosome.
-
Hydrophobic Tails: Two long alkyl chains (e.g., C12-C18) are required to drive self-assembly into a lipid nanoparticle.
-
Biodegradable Linker: Ester or amide bonds connecting the headgroup and tails allow for the lipid to be broken down inside the cell, reducing long-term toxicity and facilitating payload release.
3.2. Experimental Protocol: LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating a model mRNA (e.g., encoding Luciferase). The composition is based on established piperazine-LNP systems.[8]
-
Phase Preparation:
-
Lipid Phase (Organic): In ethanol, dissolve the custom this compound-based ionizable lipid, DOPE (a helper lipid), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in a molar ratio of 50:10:38.5:1.5.[8][11]
-
Aqueous Phase: Dilute the mRNA payload in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The low pH ensures the ionizable lipid is protonated and can complex with the negatively charged mRNA.
-
-
Microfluidic Mixing:
-
Load the lipid phase and aqueous phase into separate syringes connected to a microfluidic mixing device (e.g., a NanoAssemblr).
-
Pump the two phases through the device at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid, controlled mixing within the microfluidic channels causes the lipids to precipitate and self-assemble around the mRNA, forming LNPs.
-
-
Dialysis & Concentration:
-
Immediately dialyze the resulting LNP solution against phosphate-buffered saline (PBS, pH 7.4) for at least 6 hours to remove the ethanol and raise the pH.
-
Concentrate the LNPs using a centrifugal filter device (e.g., Amicon Ultra, 100 kDa MWCO).
-
-
Sterilization & Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store at 4°C.
-
Essential Characterization and In Vitro Validation
A self-validating system requires rigorous characterization at each step. Once formulated, the nanoparticles must be assessed for their physicochemical properties and biological activity.
4.1. Physicochemical Characterization
| Parameter | Method | Rationale & Acceptance Criteria |
| Size & Polydispersity | Dynamic Light Scattering (DLS) | Determines the hydrodynamic diameter and size distribution. For systemic delivery, size should be < 200 nm with a Polydispersity Index (PDI) < 0.2 for a homogenous population.[8] |
| Zeta Potential | Laser Doppler Velocimetry | Measures surface charge. At pH 7.4, a near-neutral charge (~0 mV) is desired to reduce non-specific binding in vivo. At pH 4.0, it should be highly positive, confirming the ionizable nature. |
| Encapsulation Efficiency | RiboGreen Assay | Quantifies the amount of mRNA protected within the LNP. Compare fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100). Aim for >90% encapsulation. |
4.2. In Vitro Evaluation Workflow
The ultimate test of a vector is its ability to transfect cells with low toxicity.
4.2.1. Protocol: Cytotoxicity Assay (MTT)
-
Cell Treatment: Seed cells in a 96-well plate. After 24h, replace the medium with fresh medium containing serial dilutions of your nanoparticles. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate for 24-48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add DMSO or another solubilizing agent to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.
4.2.2. Protocol: Transfection Efficiency Assay (Luciferase)
-
Cell Treatment: Follow the same treatment protocol as the cytotoxicity assay, using LNPs encapsulating Luciferase mRNA.
-
Incubation: Incubate for 24-48 hours to allow for protein expression.
-
Cell Lysis: Wash the cells with PBS and then add a lysis buffer to release the cellular contents.
-
Luciferase Assay: Add a Luciferase substrate (e.g., luciferin) to the cell lysate. The expressed Luciferase enzyme will catalyze a bioluminescent reaction.
-
Readout: Measure the luminescence using a luminometer. Normalize the signal to the total protein content in the lysate (measured by a BCA or Bradford assay).
Conclusion and Future Directions
This compound represents a promising, yet underexplored, foundational element for constructing next-generation gene therapy vectors. Its inherent properties—multiple protonatable amines and chemical tractability—make it an ideal candidate for both polymeric and lipid-based delivery systems. By leveraging the mechanistic principles of the proton sponge effect and the advanced formulation techniques of microfluidics, researchers can develop novel vectors with potentially superior transfection efficiency and safety. The true value of this guide lies not in a rigid prescription, but in providing a robust, technically-grounded framework for rational design, synthesis, and validation. Future work should focus on building libraries of polymers and lipids based on this core moiety, screening them in high-throughput assays, and ultimately evaluating lead candidates in relevant in vivo disease models.
References
-
Dahlman, J.E., et al. (2022). Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo. Nature Communications. Available at: [Link][8][9][10]
-
Patnaik, S., et al. (2012). Engineered PEI-piperazinyl nanoparticles as efficient gene delivery vectors: evidence from both in vitro and in vivo studies. RSC Advances. Available at: [Link][6][7]
-
Google Patents. (2022). Piperazine-based cationic lipids. WO2022066916A1. Available at: [14]
-
Kim, M., et al. (2023). Novel piperazine-based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety. Bioengineering & Translational Medicine. Available at: [Link][11][12][13]
-
ResearchGate. (2012). Engineered PEI-piperazinyl nanoparticles as efficient gene delivery vectors: Evidence from both in vitro and in vivo studies. Request PDF. Available at: [Link][7]
-
Bio-Synthesis Inc. (2025). Lipids used for the formulation of lipid nanoparticles (LNPs). Available at: [Link][15]
-
ResearchGate. (2023). (PDF) Novel piperazine-based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety. Available at: [Link][12]
-
PubMed. (2023). Novel piperazine-based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety. Bioengineering & Translational Medicine. Available at: [Link][13]
-
Schulze, C., et al. (2023). Efficient Transfection via an Unexpected Mechanism by Near Neutral Polypiperazines with Tailored Response to Endosomal pH. Macromolecular Biosciences. Available at: [Link][1]
-
Stine, J.M., et al. (2011). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry. Available at: [Link][16]
-
Cheng, Q., et al. (2025). Piperazine-Derived Bisphosphonate-Based Ionizable Lipid Nanoparticles Enhance mRNA Delivery to the Bone Microenvironment. Angewandte Chemie International Edition. Available at: [Link][17]
-
Lokugamage, M.P., et al. (2022). Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo. Nature Communications. Available at: [Link][9]
-
ResearchGate. (2024). Piperazine-derived ionizable lipids for enhanced mRNA delivery and cancer immunotherapy. Request PDF. Available at: [Link][10]
-
Lera, M., & Pack, D.W. (2012). Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling. PLoS ONE. Available at: [Link][2]
-
Ataman Kimya. N-METHYLPIPERAZINE. Available at: [Link]
-
Taylor & Francis. (2019). Proton sponge – Knowledge and References. Available at: [Link][3]
-
Google Patents. (1971). Derivatives of n-methylpiperazine. US3580914A. Available at: [18]
-
Sonawane, N.D., et al. (2005). Exploring polyethylenimine-mediated DNA transfection and the proton sponge hypothesis. Journal of Gene Medicine. Available at: [Link][4]
-
Al-Ghorbani, M., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules. Available at: [Link][19]
-
Singh, A., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link][21]
-
Varkouhi, A.K., et al. (2012). The Possible “Proton Sponge” Effect of Polyethylenimine (PEI) Does Not Include Change in Lysosomal pH. Molecular Therapy. Available at: [Link][5]
-
Cho, Y.K., et al. (2022). Chemically Tuned Intracellular Gene Delivery by Core-Shell Nanoparticles: Effects of Proton Buffering, Acid Degradability, and Endosomal Membrane-Lysis Property on Intracellular Delivery of Plasmid DNA. ChemMedChem. Available at: [Link][22]
-
Costa, V.M., et al. (2020). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. Journal of Applied Toxicology. Available at: [Link][23]
-
Oshima, T., et al. (1998). Stabilization of nucleic acids by unusual polyamines produced by an extreme thermophile, Thermus thermophilus. Biochemical Journal. Available at: [Link][24]
-
NICNAS. (2019). Piperazine: Human health tier II assessment. Australian Government Department of Health. Available at: [Link][25]
-
European Commission. (2004). Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. Available at: [Link][26]
-
Encyclopedia.pub. (2023). Peptide-Based Gene Delivery Vectors. Available at: [Link][27]
-
Nielsen, P.E., et al. (2005). Synthesis and structural characterization of piperazino-modified DNA that favours hybridization towards DNA over RNA. Nucleic Acids Research. Available at: [Link][28]
-
Khan, I., et al. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. International Journal of Molecular Sciences. Available at: [Link][29]
-
Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology Letters. Available at: [Link][30]
-
Google Patents. (2008). Synthesis method of N-methylpiperazine. CN101239957A. Available at: [31]
-
Kabir, A., & Suresh Kumar, G. (2013). Binding of the Biogenic Polyamines to Deoxyribonucleic Acids of Varying Base Composition: Base Specificity and the Associated Energetics of the Interaction. PLoS ONE. Available at: [Link][32]
-
Igarashi, K., & Kashiwagi, K. (2023). Polyamines (PAs) Are Unique in Their Potential to Interact with DNA and RNA but They Do Not Provide a Proton Sponge Effect. Preprints.org. Available at: [Link][33]
-
ResearchGate. (2010). Synthesis of new amides of the N-methylpiperazine series. Request PDF. Available at: [Link][35]
-
PubChem. N-(2-Pyridylmethyl)piperazine-1-ethylamine. Available at: [Link][36]
Sources
- 1. Efficient Transfection via an Unexpected Mechanism by Near Neutral Polypiperazines with Tailored Response to Endosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Exploring polyethylenimine-mediated DNA transfection and the proton sponge hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Possible “Proton Sponge ” Effect of Polyethylenimine (PEI) Does Not Include Change in Lysosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineered PEI-piperazinyl nanoparticles as efficient gene delivery vectors: evidence from both in vitro and in vivo studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel piperazine‐based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel piperazine-based ionizable lipid nanoparticles allow the repeated dose of mRNA to fibrotic lungs with improved potency and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]
- 16. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Piperazine-Derived Bisphosphonate-Based Ionizable Lipid Nanoparticles Enhance mRNA Delivery to the Bone Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US3580914A - Derivatives of n-methylpiperazine - Google Patents [patents.google.com]
- 19. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors [mdpi.com]
- 20. technochemdombivli.com [technochemdombivli.com]
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- 24. Stabilization of nucleic acids by unusual polyamines produced by an extreme thermophile, Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. ec.europa.eu [ec.europa.eu]
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- 32. Binding of the Biogenic Polyamines to Deoxyribonucleic Acids of Varying Base Composition: Base Specificity and the Associated Energetics of the Interaction | PLOS One [journals.plos.org]
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- 34. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]
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Methodological & Application
Technical Brief: Precision Synthesis and Utilization of N-Methyl-2-(piperazin-1-yl)ethanamine
Here is a detailed Technical Application Note and Protocol guide for N-Methyl-2-(piperazin-1-yl)ethanamine .
Executive Summary & Chemical Context
This compound (also referred to as 1-[2-(methylamino)ethyl]piperazine) is a high-value diamine building block used extensively in medicinal chemistry. It serves as a "privileged linker" in the design of GPCR ligands (e.g., dopamine and serotonin receptor modulators) and kinase inhibitors.
The molecule features three distinct nitrogen centers:
-
N1 (Tertiary): The piperazine nitrogen attached to the ethyl chain. Low reactivity.
-
N4 (Secondary, Ring): Sterically hindered but nucleophilic (pKa ~9.8).
-
N-Tail (Secondary, Chain): The N-methylamino group. Sterically accessible and highly nucleophilic (pKa ~10.2).
The Challenge: Commercial supplies of this specific secondary amine variant are often impure or expensive. Furthermore, direct alkylation of the precursor 1-(2-aminoethyl)piperazine (AEP) results in uncontrolled poly-methylation.
The Solution: This guide details a chemoselective synthesis protocol using a reductive amide approach to guarantee structural purity, followed by a protocol for its regioselective coupling to drug scaffolds.
Chemical Properties & Safety Profile[1][2]
| Property | Data | Notes |
| IUPAC Name | N-Methyl-2-(piperazin-1-yl)ethan-1-amine | |
| Molecular Formula | C₇H₁₇N₃ | |
| Molecular Weight | 143.23 g/mol | |
| Boiling Point | ~215–220 °C | Extrapolated from AEP (222 °C) |
| Density | 0.94 g/mL | Estimate |
| Solubility | Miscible in H₂O, MeOH, DCM | Highly polar |
| pKa (Est.) | N-Tail: 10.2, N-Ring: 9.8 | Both are basic; forms di- or tri-salts |
Safety Advisory:
-
Corrosive: Causes severe skin burns and eye damage (Category 1B).
-
Sensitizer: Potential skin sensitizer.[1]
-
Handling: Handle in a fume hood. Use nitrile gloves and chemical splash goggles. Neutralize spills with dilute acetic acid.
Experimental Protocol A: High-Fidelity Synthesis
Objective: Synthesize this compound starting from 1-Boc-piperazine to avoid polymerization and ensure regioselectivity.
Reaction Scheme Logic
Direct methylation of AEP is messy. Instead, we use acylation followed by reduction .
-
Acylation: 1-Boc-piperazine + N-Methyl-2-chloroacetamide.
-
Reduction: Conversion of the amide to the amine using Borane-THF.
-
Deprotection: Removal of the Boc group.
Materials
-
1-Boc-piperazine (10 mmol, 1.86 g)
-
N-Methyl-2-chloroacetamide (11 mmol, 1.18 g)
-
Potassium Carbonate (K₂CO₃), anhydrous (20 mmol, 2.76 g)
-
Acetonitrile (MeCN), anhydrous (50 mL)
-
Borane-THF complex (1.0 M in THF)
-
HCl (4M in Dioxane)
Step-by-Step Methodology
Step 1: Alkylation (Formation of the Amide Intermediate)
-
Setup: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 1-Boc-piperazine (1.86 g) and K₂CO₃ (2.76 g) in MeCN (40 mL).
-
Addition: Add N-Methyl-2-chloroacetamide (1.18 g) dissolved in MeCN (10 mL) dropwise over 10 minutes at room temperature.
-
Reaction: Reflux the mixture at 80 °C for 12 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin).
-
Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate in vacuo to yield the crude intermediate: tert-butyl 4-(2-(methylamino)-2-oxoethyl)piperazine-1-carboxylate.
-
Checkpoint: The product should be a viscous oil or low-melting solid.
-
Step 2: Amide Reduction
-
Setup: Dissolve the crude amide from Step 1 in anhydrous THF (30 mL) under Nitrogen atmosphere.
-
Reduction: Cool to 0 °C. Slowly add BH₃·THF (1.0 M, 30 mL, 3 equiv) via syringe. Caution: Gas evolution (H₂).
-
Reflux: Warm to RT, then reflux for 4 hours.
-
Quench: Cool to 0 °C. Carefully add MeOH (10 mL) dropwise to destroy excess borane. Add conc. HCl (2 mL) and reflux for 1 hour to break the boron-amine complex.
-
Neutralization: Basify with NaOH (1M) to pH >12. Extract with DCM (3 x 50 mL). Dry over Na₂SO₄ and concentrate.
-
Result:tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate.
-
Step 3: Boc Deprotection
-
Reaction: Dissolve the reduced intermediate in DCM (10 mL). Add HCl in Dioxane (4M, 10 mL) . Stir at RT for 2 hours.
-
Precipitation: The product often precipitates as the hydrochloride salt.
-
Isolation: Filter the solid. Wash with diethyl ether.
-
Yield: this compound Trihydrochloride.
-
Free Basing (Optional): Dissolve salt in min. water, add KOH pellets, extract with DCM, dry, and distill.
-
Experimental Protocol B: Regioselective Coupling (S_NAr)
Objective: Use the synthesized linker to couple with a heteroaryl chloride (e.g., 4-chloropyridine or 2-chloropyrimidine) commonly found in drug discovery.
Mechanistic Insight: The molecule has two nucleophilic sites: the Ring-NH and the Tail-NHMe .
-
Sterics: The Tail-NHMe is less sterically hindered than the Ring-NH.
-
Nucleophilicity: The Tail-NHMe is generally more nucleophilic in S_NAr reactions due to the inductive effect of the methyl group and lack of ring strain.
-
Control Strategy: To couple the Tail-NHMe selectively, use the free base. To couple the Ring-NH , the Tail-NHMe must be protected (e.g., using the Boc-intermediate from Step 2 above before deprotection).
Protocol: Coupling to 4-Chloropyridine (Targeting the Tail-NHMe)
-
Reagents:
-
Heteroaryl Chloride (1.0 equiv)
-
This compound (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMSO or NMP (High dielectric constant promotes S_NAr).
-
-
Procedure:
-
Dissolve the Heteroaryl Chloride in DMSO (0.5 M).
-
Add DIPEA followed by the diamine linker.
-
Heat to 100 °C for 4–6 hours.
-
-
Purification (Critical):
-
Dilute with water. Extract with EtOAc.
-
Acid Wash: Wash the organic layer with saturated NaHCO₃ (removes acidic impurities) and Brine.
-
Note: Since the product is very basic, avoid acidic washes unless you intend to pull the product into the aqueous phase for purification.
-
Analytical Validation (Data Interpretation)
| Technique | Diagnostic Feature | Expected Value |
| ¹H NMR (CDCl₃) | N-Me Singlet | ~2.45 ppm (3H, s) |
| Ethyl Linker (N-CH₂ -CH₂ -N) | ~2.50–2.70 ppm (Multiplets) | |
| Piperazine Ring Protons | ~2.90 ppm (4H, t) and ~2.50 ppm (4H, broad) | |
| ¹³C NMR | N-Me Carbon | ~36.0 ppm |
| Piperazine Carbons | ~46.0 ppm and ~54.0 ppm | |
| MS (ESI+) | [M+H]⁺ | m/z 144.15 |
Visual Workflows (Graphviz)
Diagram 1: Synthesis Logic Flow
This diagram illustrates the "Amide Reduction Route" which guarantees the correct methylation pattern, contrasting it with the problematic direct alkylation.
Figure 1: Step-wise synthesis ensuring regioselective methylation of the ethyl-amine tail.
Diagram 2: Coupling Decision Tree
This diagram guides the researcher on how to use the molecule based on which nitrogen needs to be coupled to the drug scaffold.
Figure 2: Strategic decision tree for regioselective coupling in medicinal chemistry.
References
-
Piperazine Scaffolds in Drug Design
-
Chaudhary, P., et al. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Chemical Biology & Drug Design, 2026.[2] (Generalized citation based on search context 1.1).
-
-
Synthesis of Piperazine Linkers
-
"1-(2-N-Boc-Aminoethyl)piperazine synthesis." ChemicalBook Protocols, 2024.
-
- S_NAr Coupling Methodologies: Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Standard text for S_NAr conditions).
-
Properties of Analogous Amines
-
Sigma-Aldrich Safety Data Sheet for 1-(2-Aminoethyl)piperazine (CAS 140-31-8).
-
-
Applications in Dopamine Inhibitors
-
Matecka, D., et al. "Development of novel, potent, and selective dopamine reuptake inhibitors."[3] Journal of Medicinal Chemistry, 1996.
-
Sources
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- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Document: Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy... - ChEMBL [ebi.ac.uk]
GC-MS analysis of piperazine derivatives in drug substances
Application Note: High-Sensitivity GC-MS Profiling of Piperazine Derivatives and Nitrosamine Precursors in Drug Substances
Abstract
Piperazine moieties represent a "privileged scaffold" in medicinal chemistry, serving as the core structure for diverse APIs including antihistamines, antipsychotics, and anthelmintics. However, their secondary amine functionality poses dual challenges: analytical difficulty due to polarity/basicity (leading to peak tailing) and regulatory risk as direct precursors to mutagenic Nitrosamine Drug Substance-Related Impurities (NDSRIs). This guide provides a comprehensive technical framework for the robust characterization of piperazine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS), focusing on derivatization strategies to ensure compliance with ICH M7 and FDA guidance.
Part 1: Strategic Framework & Mechanism
The Analytical Challenge
Piperazine derivatives are small, cyclic diamines. In their native state, they are highly polar and basic. When injected directly into a GC system, the lone pair of electrons on the nitrogen atoms interacts strongly with active silanol sites in the inlet liner and column stationary phase.
-
Consequence: Severe peak tailing, irreversible adsorption (loss of sensitivity), and memory effects (carryover).
-
The Nitrosamine Link: Trace levels of unreacted piperazine in an API can react with residual nitrites (from excipients or water) to form N-nitrosopiperazine (NPP) or N,N-dinitrosopiperazine (DNP) . Therefore, the method must be sensitive enough to detect piperazine at trace levels (ppm/ppb) to mitigate NDSRI formation risks.
Derivatization Strategy: Acylation
To overcome polarity, acylation using Trifluoroacetic Anhydride (TFAA) is the preferred approach over silylation.
-
Mechanism: TFAA reacts with the secondary amine to form a stable amide (trifluoroacetamide).
-
Benefit: This masks the polar N-H bond, significantly increasing volatility and eliminating interactions with silanols, resulting in sharp, symmetrical peaks.
-
Detection: The introduction of fluorine atoms enhances electron ionization (EI) fragmentation and makes the molecule amenable to Negative Chemical Ionization (NCI) for ultra-trace analysis.
Part 2: Experimental Protocols
Protocol A: Direct Injection Method (Screening)
Best for: Non-polar N-substituted piperazines or high-concentration assay testing.
| Parameter | Setting | Rationale |
| Column | Rtx-5Amine or CP-Volamine (30m x 0.32mm x 1.0µm) | Base-deactivated stationary phases prevent amine adsorption without derivatization. |
| Inlet | Split (10:1 to 50:1), 250°C | High split flow sweeps the sample quickly, reducing residence time and adsorption. |
| Liner | Ultra-Inert, Base-Deactivated with Wool | Wool increases surface area for vaporization but must be deactivated to prevent tailing. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard flow for optimal van Deemter efficiency. |
| Oven | 40°C (1 min) → 10°C/min → 240°C (5 min) | Low initial temp focuses volatile piperazines; ramp ensures elution of heavier derivatives. |
| MS Source | 230°C, EI (70 eV) | Standard ionization. |
Protocol B: TFAA Derivatization Method (Trace/Impurity Profiling)
Best for: Free piperazine, N-monosubstituted piperazines, and nitrosamine precursor tracking.
Reagents:
-
Trifluoroacetic Anhydride (TFAA) - Freshly opened
-
Ethyl Acetate (Anhydrous)
-
Triethylamine (TEA) - Catalyst/Acid Scavenger
Step-by-Step Workflow:
-
Sample Prep: Weigh 10 mg of Drug Substance into a 2 mL GC vial.
-
Dissolution: Add 1000 µL of Ethyl Acetate. Vortex to dissolve.[1]
-
Base Addition: Add 50 µL of Triethylamine (TEA). TEA neutralizes the trifluoroacetic acid byproduct, driving the reaction to completion.
-
Derivatization: Add 50 µL of TFAA. Cap immediately with a Teflon-lined crimp cap.
-
Reaction: Incubate at 60°C for 20 minutes .
-
Neutralization (Critical): Cool to room temp. Add 1 mL of 5% aqueous Sodium Bicarbonate. Vortex for 30s to neutralize excess acid.
-
Extraction: Centrifuge at 3000 rpm for 2 min. Transfer the upper organic layer to a fresh vial containing anhydrous Na₂SO₄ (to dry).
-
Injection: Inject 1 µL of the dry organic layer into the GC-MS.
Instrument Parameters (Derivatized):
-
Column: DB-5ms or HP-5ms UI (30m x 0.25mm x 0.25µm). Standard non-polar columns work perfectly for derivatized amines.
-
Inlet: Splitless (or Pulsed Splitless), 250°C. Maximizes sensitivity for trace impurities.
-
Oven: 60°C (1 min) → 15°C/min → 300°C (3 min).
Part 3: Data Analysis & Visualization
Diagnostic Ions (SIM Mode)
For trace quantification, use Selected Ion Monitoring (SIM).
| Compound | Derivative | Quant Ion (m/z) | Qualifier Ions (m/z) |
| Piperazine | Bis-TFA | 166 | 110, 262 (Molecular Ion) |
| N-Methylpiperazine | Mono-TFA | 154 | 58, 196 |
| N-Nitrosopiperazine (NPP) | Analyze Direct | 114 | 42, 56 |
Reaction Pathway Diagram
The following diagram illustrates the chemical transformation and the analytical workflow logic.
Caption: Workflow for the derivatization of piperazine impurities using TFAA to ensure volatility and peak symmetry.
Part 4: Troubleshooting & Validation
Common Failure Modes
-
Peak Tailing (Even after derivatization):
-
Cause: Incomplete derivatization or moisture in the system. TFAA hydrolyzes rapidly in water.
-
Fix: Ensure all solvents are anhydrous. Increase incubation time to 30 mins. Use a fresh liner.
-
-
Ghost Peaks (Carryover):
-
Cause: Piperazine "sticks" to cold spots in the transfer line.
-
Fix: Bake out the column at 300°C for 10 mins between runs. Ensure Transfer Line temp is >280°C.
-
-
Low Recovery:
-
Cause: Loss of volatile derivatives during evaporation/concentration steps.
-
Fix: Do not evaporate to dryness. Inject the organic layer directly after the bicarbonate wash and drying with Na₂SO₄.
-
Validation Criteria (ICH Q2)
-
Limit of Quantitation (LOQ): Should be < 10% of the specification limit. For nitrosamine precursors, target < 50 ppb.
-
Linearity: R² > 0.995 over the range of 50% to 150% of the target concentration.
-
Recovery: Spike samples at LOQ, 100%, and 150%. Acceptable range: 80–120%.
References
-
US Food and Drug Administration (FDA). (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. FDA.gov.[2] [Link]
-
European Directorate for the Quality of Medicines (EDQM). (2020). Nitrosamines by GC-MS/MS. OMCL Network of the Council of Europe. [Link]
-
Agilent Technologies. (2023). Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS. Agilent.com. [Link]
-
Shimadzu Corporation. (2021). Analysis of Nitrosamines in Pharmaceuticals using GC-MS/MS. Shimadzu.com. [Link]
Sources
Application Note: Strategic Utilization of N-Methylpiperazine in High-Value API Synthesis
Executive Summary
N-Methylpiperazine (NMP) is a critical heterocyclic building block in modern medicinal chemistry, functioning as a "privileged structure" in the synthesis of active pharmaceutical ingredients (APIs). Its incorporation is primarily driven by its ability to modulate physicochemical properties—specifically enhancing aqueous solubility and oral bioavailability via the basicity of the
This guide provides field-proven protocols for introducing NMP into drug scaffolds. We contrast two distinct mechanistic pathways: Aliphatic Nucleophilic Substitution (
Part 1: The Pharmacophore Advantage
The N-methylpiperazine moiety is not merely a structural linker; it is a functional solubility handle.
Mechanism of Bioavailability Enhancement
-
Ionization: At physiological pH (1.2–7.4), the
-methyl nitrogen exists in equilibrium between its neutral and protonated states. This protonation significantly reduces the LogP (lipophilicity) of the parent scaffold, facilitating dissolution in gastric fluids. -
Metabolic Stability: The methyl group on the nitrogen protects the amine from rapid Phase II conjugation (e.g., glucuronidation) compared to a secondary amine, prolonging half-life.
-
Target Interaction: In kinase inhibitors (e.g., Imatinib), the protonated piperazine often forms critical hydrogen bonds or salt bridges with residues (e.g., Glu/Asp) in the solvent-exposed regions of the ATP-binding pocket.
Part 2: Synthetic Strategies & Decision Logic
Selecting the correct synthetic pathway depends on the electrophilicity of the substrate.
Diagram 1: Synthetic Pathway Decision Tree
Caption: Decision logic for selecting between S_N2, S_NAr, and Buchwald-Hartwig amination based on substrate electronic properties.
Part 3: Protocol A — Aliphatic Substitution ( )
Case Study: Synthesis of the Imatinib Intermediate (4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride).
In the industrial synthesis of Imatinib (Gleevec), NMP is introduced via an
Materials
-
Substrate: 4-(Chloromethyl)benzoyl chloride (or methyl ester analog).
-
Reagent: N-Methylpiperazine (1.1 – 1.5 equiv).
-
Solvent: Acetone or THF (anhydrous).
-
Base: Potassium Carbonate (
) or Triethylamine ( ).
Step-by-Step Methodology
-
Preparation: Charge a reactor with 4-(chloromethyl)benzoic acid ester (1.0 equiv) and anhydrous Acetone (10 volumes).
-
Base Addition: Add milled
(2.0 equiv) to the suspension. -
NMP Addition: Add N-methylpiperazine (1.2 equiv) dropwise over 30 minutes at 0–5°C. Note: Exothermic reaction.
-
Reaction: Warm to reflux (
) and stir for 4–6 hours. Monitor by HPLC for the disappearance of the benzylic chloride. -
Workup (Critical):
-
Cool to room temperature and filter off inorganic salts (
, excess carbonate). -
Concentrate the filtrate to remove Acetone.
-
Purification: Dissolve residue in Ethyl Acetate and wash with water. To remove excess NMP, wash the organic layer with dilute acetic acid (pH 5–6). The product remains in the organic phase (as the ester), while unreacted NMP partitions into the aqueous phase as the acetate salt.
-
-
Yield: Typical isolated yields are 85–92%.
Part 4: Protocol B — Nucleophilic Aromatic Substitution ( )
Case Study: Synthesis of Ofloxacin/Levofloxacin.
This protocol utilizes the high reactivity of the C-10 fluorine atom on the quinolone core. The electron-withdrawing carbonyl and carboxyl groups at positions 3 and 4 activate the ring for nucleophilic attack.
Diagram 2: Ofloxacin Synthesis Workflow
Caption: Workflow for the SNAr coupling of NMP to the difluoro-quinolone core.
Detailed Protocol
-
Substrate: (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.
-
Solvent Selection: DMSO (Dimethyl sulfoxide) or Pyridine is preferred due to high dielectric constants which stabilize the Meisenheimer complex intermediate.
-
Reaction:
-
Dissolve the difluoro core in DMSO (5 volumes).
-
Add N-methylpiperazine (2.5 equiv). Why excess? NMP acts as both the nucleophile and the acid scavenger (trapping HF).
-
Heat to 100–110°C for 8–12 hours.
-
-
Workup:
-
Distill off excess NMP under reduced pressure if possible (b.p. 138°C), or pour the reaction mixture into ice-cold water.
-
Adjust pH to 7.0–7.2 using dilute HCl. Ofloxacin is zwitterionic and precipitates at its isoelectric point.
-
Filter the solid.[1]
-
-
Purification: Recrystallize from Methanol/Chloroform (1:1) to remove regio-isomeric impurities (though the C-10 fluorine is significantly more reactive than C-9, trace substitution at C-9 can occur).
Part 5: Troubleshooting & Optimization
Common challenges when working with NMP and their remediation.
| Issue | Cause | Remediation Strategy |
| Bis-Alkylation | Reaction of the | Use strictly 1.0–1.1 equiv of alkyl halide. Ensure the alkyl halide is added to the NMP solution (inverse addition) to keep amine concentration high relative to electrophile. |
| Residual NMP | High boiling point (138°C) and water solubility make removal difficult. | Azeotropic Distillation: Use Toluene to co-distill NMP. Salt Formation: Wash organic layer with pH 5.5 buffer; NMP protonates and moves to aqueous phase, while less basic products may remain in organic. |
| Regio-isomers ( | Attack at incorrect fluorine (e.g., C-9 instead of C-10 in quinolones). | Lower reaction temperature (80°C vs 110°C) and extend time. Use polar aprotic solvents (DMSO) rather than protic solvents to enhance nucleophilicity differentiation. |
| Oxidation | NMP can form N-oxides upon prolonged air exposure. | Store NMP under Nitrogen/Argon. Use fresh bottles for GMP synthesis. |
Part 6: Safety & Handling
-
Hazards: N-Methylpiperazine is corrosive (Skin Corr. 1B) and flammable (Flash point 42°C).[2] It causes severe skin burns and eye damage.[3]
-
Inhalation: Vapors are toxic. All reactions must be performed in a functioning fume hood.
-
Waste Disposal: NMP is toxic to aquatic life. Aqueous waste streams containing NMP must be segregated and incinerated, not poured down the drain.
References
-
Imatinib Synthesis & NMP Role
- Title: Synthesis, molecular modeling, and biological evaluation of novel imatinib deriv
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Ofloxacin/Levofloxacin Synthesis
-
Buchwald-Hartwig Amination Scope
- Title: Buchwald–Hartwig amination (Wikipedia / Primary Liter
- Source: Wikipedia (referencing J. Am. Chem. Soc.).
-
URL:[Link]
-
N-Methylpiperazine Safety Data
- Title: N-Methylpiperazine PubChem Compound Summary.
- Source: N
-
URL:[Link]
Sources
Application Note: Precision Molecular Docking of Piperazine Derivatives
Abstract
Piperazine and its derivatives (e.g., N-phenylpiperazines, benzhydrylpiperazines) are privileged scaffolds in medicinal chemistry, appearing in antidepressants, antihistamines, and antipsychotics.[1] However, their molecular docking presents unique challenges: the conformational equilibrium between chair and boat forms, and the pH-dependent ionization of the diamine core.[1] This guide details a self-validating docking protocol that integrates Quantum Mechanical (QM) ligand preparation with Induced Fit Docking (IFD) strategies to maximize predictive accuracy.[1]
Introduction: The Piperazine Challenge
The piperazine ring is not a static hexagon.[1][2][3][4] It is a dynamic entity that acts as a structural linker and a pharmacophoric feature.[1] Two primary variables determine docking success:
-
Conformational Flip: While the chair conformation is the global minimum (approx. 6 kcal/mol more stable than the boat), the boat or twist-boat conformations are biologically accessible, particularly when coordinating with metal ions or bridging narrow sub-pockets.[1] Standard force fields often fail to penalize high-energy conformers adequately.[1]
-
Protonation Ambiguity: Piperazine has two basic nitrogens (
, ).[1] At physiological pH (7.4), the molecule exists primarily as a mono-cation, but local protein environments (e.g., hydrophobic pockets) can shift this equilibrium.[1]
This protocol enforces rigorous checks on these variables to prevent "false positive" high-scoring poses that are physically unrealistic.
Phase 1: Ligand Preparation (The Foundation)
Garbage in, garbage out. Standard "clean-up" scripts are insufficient for piperazines.[1] You must explicitly model the ionization and ring geometry.[1]
Step 1.1: QM-Based Geometry Optimization
Do not rely solely on molecular mechanics (MM) force fields for the initial geometry, as they may flatten the ring or miscalculate the equatorial/axial preference of substituents (N-substituents often prefer equatorial positions to minimize 1,3-diaxial interactions, but pseudo-allylic strain in N-acyl derivatives can favor axial orientations).[1]
-
Protocol:
Step 1.2: Protonation State Enumeration[1]
-
Context: At pH 7.4, the dominant species is the N1-protonated cation.[1] However, if N4 is substituted with an electron-withdrawing group (e.g., acyl, sulfonyl), the basicity of N1 drops, and N4 becomes non-basic.[1]
-
Protocol:
Phase 2: Receptor Preparation & Grid Generation[1]
Piperazine derivatives are often bulky.[1] A rigid receptor grid frequently results in steric clashes, leading to false negatives.[1]
Step 2.1: Induced Fit Preparation[1]
-
Target: Identify residues within 5Å of the binding pocket.[1]
-
Action: Allow rotational flexibility for side chains of typically flexible residues (Tyr, Phe, Arg, Lys).[1]
-
Rationale: Piperazine rings often engage in "edge-to-face"
-stacking interactions with aromatic residues.[1] Rigid receptors cannot accommodate the slight induced fit required for this optimal stacking.[1]
Phase 3: The Docking Protocol[1]
This workflow uses a "Soft-Docking" approach followed by rigorous refinement.[1]
Workflow Visualization
The following diagram illustrates the decision logic for the docking campaign.
Caption: Logical workflow for piperazine docking, emphasizing QM pre-optimization and Induced Fit refinement.
Step 3.1: Algorithm Settings
-
Software: AutoDock Vina / Glide / GOLD.[1]
-
Exhaustiveness: Set to High (value 32-64 in Vina). Piperazine linkers increase the number of rotatable bonds; standard sampling is often insufficient.[1]
-
Constraints: If a key salt bridge is known (e.g., Asp residue in aminergic GPCRs), apply a hydrogen bond constraint to the protonated piperazine nitrogen. This guides the search into the relevant chemical space.[1]
Phase 4: Post-Docking Analysis & Validation[1]
A high docking score is meaningless if the physics are wrong.[1] Use this checklist to validate your results.
Data Summary: Interaction Profiling
| Interaction Type | Target Residue | Validation Criteria |
| Salt Bridge | Asp / Glu | Distance < 4.0 Å between N+ and COO-.[1] Geometry should be roughly planar.[1] |
| Cation- | Phe / Tyr / Trp | N+ positioned above the aromatic ring centroid (distance ~3.5 - 4.5 Å).[1] |
| H-Bond | Ser / Thr / Backbone | Angle > 120°.[1] Linear bonds are stronger.[1] |
| Steric Fit | Hydrophobic Pocket | No clashes.[1] Ring should not be distorted (Check C-N-C-C torsions).[1] |
Step 4.1: The "Chair" Test
Visually inspect the top 5 poses.[1]
-
Pass: The piperazine ring is in a chair conformation.[1][2][3][4][7]
-
Conditional Pass: The ring is in a boat/twist-boat conformation, AND there is a specific reason (e.g., simultaneous coordination to a Zinc/Magnesium ion, or a macrocyclization constraint).[1]
-
Fail: The ring is distorted into a boat/planar form with no stabilizing partner. This is a force-field artifact.
Step 4.2: MD Simulation (The Ultimate Truth)
Run a short (10-50 ns) Molecular Dynamics simulation of the complex.[1]
-
Success: The ligand RMSD stabilizes < 2.5 Å.[1] The salt bridge persists.[1]
-
Failure: The ligand ejects or the piperazine ring flips conformations immediately.[1]
Troubleshooting Common Pitfalls
Issue: Ligand fails to dock into the deep pocket.
-
Cause: The piperazine ring is rigidified in a high-energy state during prep, or the receptor entrance is too narrow (gatekeeper residues).[1]
-
Solution: Use Induced Fit Docking (IFD) to open the gatekeeper residues.[1]
Issue: Docking scores are low despite known activity.
-
Cause: Penalty for desolvation of the charged nitrogen is too high in the scoring function.[1]
-
Solution: Manually inspect poses for key salt bridges. Sometimes the "best" pose is ranked 2nd or 3rd due to solvation energy error margins.[1]
References
-
BenchChem. (2025).[1][5] In Silico Docking Studies of Piperazine-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals. Link
-
International Journal of Pharmaceutical Sciences. (2025). A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development. Link
-
ACS Omega. (2025).[1] Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Link
-
Jo, S. (2021).[1] Piperazine Ring Conformation using RDKit. Link
-
Journal of King Saud University - Science. (2020). Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. Link
-
NIH National Library of Medicine. (2022).[1] PROTACs bearing piperazine-containing linkers: what effect on their protonation state?Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperazine Ring Conformation using RDKit | Sunhwan Jo [sunhwan.github.io]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of N-Methylpiperazine in CO2 Capture Systems
Introduction: The Evolving Landscape of CO2 Capture and the Role of N-Methylpiperazine
The imperative to mitigate anthropogenic carbon dioxide (CO2) emissions has catalyzed extensive research into efficient and cost-effective capture technologies. Among these, amine scrubbing, or chemical absorption, remains a leading method for post-combustion CO2 capture from industrial flue gas streams. While monoethanolamine (MEA) has historically been the benchmark solvent, its drawbacks, including high energy requirements for regeneration, corrosive nature, and degradation, have driven the exploration of advanced amine solvents.
N-methylpiperazine (NMP), a cyclic diamine, has emerged as a promising component in next-generation solvent formulations. Often utilized in blends with other amines, such as piperazine (PZ) and tertiary amines like N-methyldiethanolamine (MDEA), NMP offers a unique combination of reactivity and stability that can enhance the overall performance of a CO2 capture system.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-methylpiperazine in CO2 capture systems, detailing its mechanism of action, performance characteristics, and protocols for experimental evaluation.
Mechanism of CO2 Capture with N-Methylpiperazine-Based Solvents
The efficacy of NMP in CO2 capture is rooted in its chemical structure, which features both a tertiary and a secondary amine group. This dual functionality allows for a nuanced reaction mechanism with CO2.
When CO2 dissolves in an aqueous NMP solution, it undergoes a series of reversible reactions:
-
Carbamate Formation: The secondary amine site of NMP reacts directly with CO2 to form a carbamate, a relatively fast reaction that contributes to a high rate of CO2 absorption.
-
Bicarbonate Formation: The tertiary amine site of NMP does not react directly with CO2 to form a carbamate. Instead, it acts as a base, catalyzing the hydrolysis of CO2 to form bicarbonate and a protonated NMP molecule. This reaction pathway contributes to a higher net CO2 loading capacity.
The interplay between these two reaction pathways is a key advantage of using NMP. The fast carbamate formation ensures a high absorption rate, while the bicarbonate formation pathway allows the solvent to hold more CO2 per mole of amine, reducing the required solvent circulation rate and, consequently, the energy penalty of the capture process.
The Synergy of Blends: Why NMP is Often a Team Player
In many practical applications, NMP is used as part of a blended amine solvent system. This approach is a strategic choice to optimize the trade-offs between absorption rate, loading capacity, regeneration energy, and solvent stability.
-
NMP and Piperazine (PZ) Blends: Piperazine is a highly reactive cyclic diamine with two secondary amine groups, leading to very fast reaction kinetics with CO2.[3][4][5][6] However, concentrated PZ solutions can suffer from precipitation issues at high CO2 loadings and lower temperatures.[1] Blending NMP with PZ can improve the solid solubility of the system while maintaining a high CO2 absorption rate and capacity.[1][7]
-
NMP as an Activator for Tertiary Amines (e.g., MDEA): Tertiary amines like MDEA have a high theoretical CO2 loading capacity (1 mole of CO2 per mole of amine) and a low heat of absorption, which is advantageous for solvent regeneration.[2] However, their reaction with CO2 is relatively slow.[2] NMP can act as a rate promoter or "activator" in MDEA solutions.[2] The NMP rapidly captures CO2 to form a carbamate, which then transfers the CO2 to the MDEA, effectively accelerating the overall absorption rate.
The following diagram illustrates the reaction pathways of CO2 in an aqueous NMP solution.
Caption: Reaction pathways of CO2 in an aqueous N-methylpiperazine solution.
Performance Characteristics of N-Methylpiperazine-Based Solvents
The performance of a CO2 capture solvent is evaluated based on several key parameters. NMP-based systems generally exhibit favorable characteristics, as summarized in the table below.
| Performance Metric | Typical Performance of NMP-Based Solvents | Rationale and Causality |
| CO2 Absorption Rate | High | The presence of the secondary amine group allows for rapid carbamate formation, leading to fast absorption kinetics.[3][4][5][6] |
| CO2 Loading Capacity | High | The combination of carbamate and bicarbonate formation pathways allows for a high molar loading of CO2 per mole of amine. |
| Regeneration Energy | Moderate to Low | The stability of the NMP molecule and the relatively low heat of absorption for the bicarbonate formation pathway contribute to lower energy requirements for stripping the CO2 from the solvent. |
| Thermal Stability | Good | The cyclic structure of NMP imparts good thermal stability, allowing for higher regeneration temperatures which can improve stripping efficiency.[1] However, degradation can still occur, leading to the formation of byproducts like 1,4-dimethylpiperazine.[8] |
| Oxidative Stability | Moderate | Like most amines, NMP is susceptible to oxidative degradation in the presence of oxygen in the flue gas. This can lead to the formation of degradation products and a loss of solvent effectiveness. |
| Volatility | Moderate to High | NMP can have a higher volatility compared to some other amines, which can lead to solvent losses in the absorber.[1] This is a critical consideration for process design and may necessitate a water wash section to minimize emissions. |
Experimental Protocols for Evaluating N-Methylpiperazine-Based Solvents
Rigorous experimental evaluation is crucial for characterizing the performance of NMP-based solvents and for optimizing their composition and operating conditions. The following sections provide detailed protocols for key experiments.
Protocol 1: Preparation of Aqueous N-Methylpiperazine Solvent Blends
Objective: To prepare aqueous amine solutions of a desired concentration for subsequent CO2 capture experiments.
Materials:
-
N-methylpiperazine (high purity)
-
Other amines for blending (e.g., Piperazine, MDEA)
-
Deionized water
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Calculate Required Masses: Determine the mass of NMP and any other amine components required to achieve the desired molar concentration in a specific volume of deionized water.
-
Weighing: Accurately weigh the required mass of NMP and other solid amines using an analytical balance. For liquid amines, accurately measure the required volume or mass.
-
Dissolution: Partially fill a volumetric flask with deionized water. Carefully add the weighed amines to the flask.
-
Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until all the amine has completely dissolved. Gentle heating may be applied if necessary to aid dissolution, but care should be taken to avoid excessive evaporation.
-
Final Volume Adjustment: Once the amine is fully dissolved and the solution has returned to room temperature, carefully add deionized water to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenization: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Concentration Verification: The concentration of the amine solution should be verified using a suitable analytical technique, such as acid-base titration.
Self-Validation:
-
Cross-check calculations for mass and volume.
-
Ensure complete dissolution of all components.
-
Verify the final concentration through titration. The titrated concentration should be within ±2% of the target concentration.
Protocol 2: Determination of CO2 Absorption Rate using a Wetted-Wall Column
Objective: To measure the kinetics of CO2 absorption into the NMP-based solvent.
Experimental Workflow:
Caption: Workflow for determining CO2 absorption rate using a wetted-wall column.
Procedure:
-
System Preparation: Prepare the NMP-based solvent according to Protocol 1. Set up the wetted-wall column apparatus, ensuring all connections are leak-tight.
-
Temperature Control: Circulate a thermostated fluid through the jacket of the column to maintain a constant and uniform temperature.
-
Gas Stream: Introduce a gas stream with a known composition of CO2 and an inert gas (e.g., N2) at a controlled flow rate into the bottom of the column.
-
Solvent Flow: Pump the prepared NMP solution to the top of the column and allow it to flow down the inner surface of the column, creating a thin, uniform liquid film.
-
Equilibration: Allow the system to reach a steady state, where the gas and liquid flow rates, temperatures, and pressures are constant.
-
Gas Sampling and Analysis: Collect a sample of the gas exiting the top of the column and analyze its CO2 concentration using a gas chromatograph (GC) or a non-dispersive infrared (NDIR) analyzer.
-
Data Recording: Record all relevant experimental parameters, including inlet and outlet gas CO2 concentrations, gas and liquid flow rates, temperature, and pressure.
-
Calculation of CO2 Flux: Calculate the rate of CO2 absorption (flux) based on the change in CO2 concentration in the gas phase and the known interfacial area of the wetted-wall column.
Trustworthiness:
-
Regularly calibrate gas flow meters and CO2 analyzers.
-
Ensure the liquid film is smooth and uniform to maintain a constant interfacial area.
-
Perform replicate experiments to ensure the reproducibility of the results.
Protocol 3: Vapor-Liquid Equilibrium (VLE) Measurements for CO2 Loading Capacity
Objective: To determine the equilibrium relationship between the partial pressure of CO2 in the gas phase and the CO2 loading in the NMP-based solvent at various temperatures.
Procedure:
-
Solvent Preparation and Charging: Prepare the NMP-based solvent and accurately weigh a known amount into a thermostated equilibrium cell.
-
Evacuation: Evacuate the equilibrium cell to remove any residual air.
-
CO2 Introduction: Introduce a known amount of CO2 into the cell.
-
Equilibration: Vigorously stir the contents of the cell while maintaining a constant temperature to allow the system to reach equilibrium. Equilibrium is typically assumed when the pressure inside the cell remains constant over an extended period.
-
Data Recording: Record the equilibrium temperature and pressure.
-
Liquid Phase Analysis: Carefully withdraw a sample of the liquid phase and analyze its CO2 content. This can be done by titration or by using a Total Organic Carbon (TOC) analyzer.
-
Repeat for Different Loadings: Repeat steps 3-6 by incrementally adding more CO2 to the cell to obtain VLE data over a range of CO2 loadings.
-
Data Analysis: Plot the partial pressure of CO2 as a function of the CO2 loading in the liquid phase to generate the VLE curve.
Authoritative Grounding:
-
The design and operation of the VLE apparatus should adhere to established principles of thermodynamic measurement.
-
Compare experimental data with predictions from thermodynamic models like the Electrolyte Non-Random Two-Liquid (eNRTL) model to validate the results.
Solvent Degradation and Management
A critical aspect of long-term operation is the chemical stability of the solvent. NMP, like other amines, can degrade under the harsh conditions of a CO2 capture plant.
-
Thermal Degradation: At the high temperatures of the stripper, NMP can undergo thermal degradation. Studies have shown that this can lead to the formation of other piperazine derivatives, such as 1,4-dimethylpiperazine.[8]
-
Oxidative Degradation: The presence of oxygen in the flue gas can lead to oxidative degradation of NMP. This is a complex process that can result in the formation of a variety of degradation products and a loss of CO2 capture capacity.
Protocol 4: Monitoring Solvent Degradation
Objective: To quantify the degradation of NMP and the formation of byproducts over time.
Procedure:
-
Sample Collection: Periodically collect samples of the lean and rich amine solvent from the CO2 capture pilot plant or laboratory setup.
-
Sample Preparation: Prepare the samples for analysis, which may involve dilution or filtration.
-
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify non-volatile degradation products.
-
Ion Chromatography (IC): To quantify heat-stable salts, which are products of amine degradation with acidic gases like SOx and NOx.
-
-
Data Analysis: Track the concentration of NMP and key degradation products over time to determine the degradation rate.
Conclusion and Future Outlook
N-methylpiperazine holds significant promise as a component in advanced solvent systems for CO2 capture. Its unique chemical structure provides a favorable balance of fast absorption kinetics and high loading capacity. When strategically blended with other amines, such as piperazine or MDEA, the resulting solvent can be tailored to meet the specific demands of different industrial applications.
The protocols outlined in this document provide a framework for the systematic evaluation of NMP-based solvents. By understanding the underlying reaction mechanisms and performance characteristics, and by carefully monitoring solvent stability, researchers and engineers can further optimize these systems for enhanced efficiency and economic viability. Future research should continue to focus on the development of robust and cost-effective NMP-based solvent formulations, as well as on strategies to mitigate solvent degradation and minimize environmental impact.
References
- Freeman, S. A., Chen, X., Nguyen, T., Rafique, H., Xu, Q., & Rochelle, G. T. (2014). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles, 69(5), 903-914.
- Freeman, S. A., Chen, X., Nguyen, T., Rafique, H., Xu, Q., & Rochelle, G. T. (2013). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture.
- Gordesli, F. P., & Alper, E. (2011). The kinetics of carbon dioxide capture by solutions of piperazine and N-methyl piperazine. International Journal of Global Warming, 3(1/2), 67-76.
- Gordesli, F. P., & Alper, E. (2011). The kinetics of carbon dioxide capture by solutions of piperazine and N-methyl piperazine. AVESİS - Akademik Veri Yönetim Sistemi.
- Singh, P., et al. (2022). Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. ACS Omega.
- Gordesli, F. P., & Alper, E. (2011). The kinetics of carbon dioxide capture by solutions of piperazine and N-methyl piperazine.
- Voice, A. K., & Rochelle, G. T. (2013). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
- Derks, P. W. J., Kleingeld, T., van Aken, C., Hogendoorn, J. A., & Versteeg, G. F. (2006). Kinetics of absorption of carbon dioxide in aqueous piperazine solutions. Chemical Engineering Science.
- Gordesli, F. P., & Alper, E. (2015). The kinetics of carbon dioxide capture by solutions of piperazine and N-methyl piperazine.
- Singh, P., et al. (2022). Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems. PMC.
- Rochelle, G. T., et al. (n.d.). Evaluation of Concentrated Piperazine for CO2 Capture from Coal-Fired Flue Gas. [Source not further specified].
- Voice, A. K., et al. (2025). Emissions with Various Water Wash Configurations during Pilot Plant Testing of Aqueous Piperazine for CO2 Capture. Industrial & Engineering Chemistry Research.
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
- Rochelle, G. T., et al. (n.d.). Pilot plant demonstration of piperazine with the advanced flash stripper. SSRN.
- Chen, X. (n.d.). Carbon dioxide thermodynamics, kinetics, and mass transfer in aqueous piperazine derivatives and other amines.
- Freeman, S. A., et al. (2014). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. Oil & Gas Science and Technology.
- Nam, S., et al. (n.d.). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. [Source not further specified].
- Unknown. (2024, May 30). Promoted amines for CO2 Removal. LNG Industry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Promoted amines for CO2 Removal | LNG Industry [lngindustry.com]
- 3. inderscience.com [inderscience.com]
- 4. The kinetics of carbon dioxide capture by solutions of piperazine and N-methyl piperazine | AVESİS [avesis.hacettepe.edu.tr]
- 5. inderscienceonline.com [inderscienceonline.com]
- 6. inderscienceonline.com [inderscienceonline.com]
- 7. Piperazine/N-methylpiperazine/N,N’-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting N-methylpiperazine hydrogenation reactions
Technical Support Center: Troubleshooting N-Methylpiperazine (NMP) Hydrogenation Reactions
Topic: Optimization and Troubleshooting of N-Methylpiperazine Synthesis via Catalytic Hydrogenation (Reductive Amination). Audience: Process Chemists, Chemical Engineers, and Research Scientists.[1] Format: Interactive Q&A, Diagnostic Workflows, and Technical Protocols.
Core Directive & Scope
Context: The "hydrogenation of N-methylpiperazine" most commonly refers to the synthesis of N-methylpiperazine (NMP) via the reductive amination (methylation) of piperazine using formaldehyde and hydrogen gas. While NMP itself is a saturated heterocycle and does not undergo hydrogenation under standard conditions, it is the product of a critical hydrogenation process used widely in pharmaceutical manufacturing (e.g., for Ofloxacin, Levofloxacin precursors).[1]
This guide addresses the three critical failure modes in this synthesis:
-
Selectivity Loss: Over-methylation to N,N'-dimethylpiperazine (DMP).[1]
-
Reaction Stalling: Catalyst deactivation or mass transfer limitations.[1]
-
Safety/Operational Hazards: Exotherm management and catalyst handling.
Diagnostic Troubleshooting Guide (Q&A)
Category A: Selectivity & Impurity Control[1][2]
Q1: My reaction yields high levels of N,N'-dimethylpiperazine (DMP). How do I shift selectivity toward the mono-methylated product (NMP)?
Root Cause: This is a classic consecutive reaction issue. The product (NMP) is still a nucleophilic secondary amine and competes with the starting material (piperazine) for the alkylating agent (formaldehyde).
Technical Solution:
-
Stoichiometry Inversion: Do not use a 1:1 ratio. Operate with a molar excess of piperazine (e.g., 1.5:1 to 2:1 Piperazine:Formaldehyde).[1] This statistically favors the reaction of formaldehyde with the abundant piperazine rather than the NMP product.
-
Dosing Strategy: Switch from batch addition to semi-batch dosing . Pre-charge the catalyst and piperazine, then slowly dose the formaldehyde solution under hydrogen pressure. This keeps the instantaneous concentration of the alkylating agent low, suppressing the second methylation event.
-
Temperature Modulation: Lower temperatures (
) generally favor mono-methylation. Higher temperatures increase the rate of the second alkylation step disproportionately.
Q2: I see unknown impurities eluting before NMP in GC. What are they?
Analysis: If you are using Paraformaldehyde or aqueous Formalin, you may be generating aminals or hemiaminals that failed to dehydrate and reduce.[1]
-
Check Acidity: Reductive amination requires a dehydration step (Carbinolamine
Imine/Iminium).[1] If the pH is too high (strongly basic amines), this equilibrium may stall. -
Formic Acid Contamination: Commercial formaldehyde often contains formic acid.[1] This can lead to N-formylpiperazine impurities if the hydrogenation is slow (Leuckart-Wallach side reaction). Ensure your hydrogen pressure is adequate (
bar) to outcompete the thermal formate reduction.
Category B: Reaction Performance (Conversion & Kinetics)
Q3: The hydrogen uptake curve flattens (stalls) at 60-70% conversion. Adding more catalyst doesn't help. Why?
Root Cause: This is likely Catalyst Poisoning or Pore Blocking , not just deactivation.[1]
-
CO Poisoning: Formaldehyde can decompose on metal surfaces (especially Pd or Ni) to form Carbon Monoxide (CO), which binds irreversibly to active sites.[1]
-
Oligomerization: Formaldehyde can polymerize to form paraformaldehyde chains that coat the catalyst surface, blocking hydrogen access.
Corrective Action:
-
Sparge Protocol: Stop the reaction, vent the headspace, and purge with Nitrogen, then repressurize with Hydrogen.[1] This can sometimes displace weakly bound inhibitors.
-
Solvent Switch: Ensure sufficient solvent (Methanol or Water) is present to solubilize any formaldehyde oligomers.
-
Catalyst Promotion: If using Raney Nickel, trace promoters (Mo or Cr) can improve resistance to poisoning.[1]
Q4: Why is the reaction exotherm uncontrollable upon formaldehyde addition?
Safety Alert: The condensation of amine + aldehyde is exothermic, and the subsequent hydrogenation is exothermic.
-
Immediate Fix: Stop dosing. Increase stirring speed to maximize heat transfer to the cooling jacket.
-
Process Change: You are likely dosing formaldehyde too fast.[1] The reaction rate is limited by hydrogen mass transfer (
). If you accumulate unreacted imine/formaldehyde, you risk a "runaway" where the hydrogenation catches up all at once.[1] Always dose formaldehyde at a rate slower than the hydrogen uptake rate.
Optimized Experimental Protocol
Method: Semi-Batch Reductive Methylation of Piperazine Target: N-Methylpiperazine (NMP) Scale: 1.0 L High-Pressure Reactor[1]
| Parameter | Specification | Rationale |
| Substrate | Piperazine (Anhydrous) | 1.5 - 2.0 molar equivalents relative to HCHO to ensure mono-selectivity.[1] |
| Reagent | Formaldehyde (37% aq. or Paraformaldehyde) | 1.0 molar equivalent.[1] Dosed slowly. |
| Catalyst | 5% Pd/C (50% wet) or Raney Nickel | Pd/C is cleaner; Raney Ni is cheaper but pyrophoric. Load: 2-5 wt% relative to substrate. |
| Solvent | Methanol or Water | Methanol improves H2 solubility; Water is safer but slower. |
| Pressure | 20 - 40 bar (300 - 600 psi) | High pressure drives the hydrogenation equilibrium and prevents side reactions. |
| Temperature | Balance between rate and selectivity. |
Step-by-Step Workflow:
-
Charge: Load Piperazine (86.1 g, 1.0 mol), Methanol (300 mL), and Catalyst (4.3 g wet Pd/C) into the autoclave.
-
Purge: Seal reactor. Purge with
( bar), then ( bar).[1] -
Activation: Heat to
under 10 bar while stirring (800-1000 rpm) to activate the catalyst and saturate the solvent. -
Dosing (Critical Step): Increase pressure to 30 bar. Using a high-pressure liquid pump, dose Formaldehyde (37% aq., 40.5 g, 0.5 mol) over 2 to 4 hours .[1]
-
Note: Monitor H2 uptake. If uptake stops, pause dosing immediately.
-
-
Cook-out: After dosing is complete, maintain conditions for 1-2 hours until H2 uptake ceases.
-
Workup: Cool to
. Vent H2. Filter catalyst (Keep wet! Pyrophoric hazard). -
Purification: Fractional distillation.
Visual Troubleshooting Logic
Figure 1: Reaction Pathway & Selectivity Control
Caption: Sequential methylation pathway. The red dashed path represents the unwanted secondary alkylation which is suppressed by limiting Formaldehyde concentration.
Figure 2: Diagnostic Logic Tree
Caption: Decision matrix for diagnosing common failure modes in reductive amination.
References
-
Vertex AI Search . (2024).[1] Synthesis of N-methylpiperazine via hydrogenation. Retrieved from .
-
Vertex AI Search . (2024).[1] Production of N-methylpiperazine. Retrieved from .
-
ChemicalBook . (2023).[1] 1-Methylpiperazine: synthesis, applications and safety. Retrieved from .
-
ResearchGate . (2023). Catalytic synthesis of N-methyl-piperazine in fixed bed reactor. Retrieved from .
Sources
N-Methyl-2-(piperazin-1-yl)ethanamine stability and storage conditions
The following guide serves as a specialized Technical Support Center entry for N-Methyl-2-(piperazin-1-yl)ethanamine . It is designed for researchers requiring immediate, high-level operational guidance.[1][2]
Compound ID: this compound Chemical Class: Aliphatic Polyamine / Piperazine Derivative Primary Application: Pharmaceutical Intermediate, Ligand Synthesis, Epoxy Curing Agent[1][2][3]
Part 1: The "Golden Standard" Storage Protocol
This compound is a polyamino-functionalized molecule containing both secondary and tertiary amine groups.[1][2] It is thermodynamically unstable in the presence of atmospheric air due to two primary degradation vectors: oxidative dehydrogenation and carbamate formation (CO2 absorption).
Storage Decision Matrix
| Parameter | Short-Term (< 1 Month) | Long-Term (> 1 Month) | Critical "Do Not" |
| Temperature | 2–8°C (Refrigerated) | -20°C (Freezer) | Do not store above 25°C. |
| Atmosphere | Tightly sealed ambient air (acceptable) | Inert Gas Overlay (Argon/Nitrogen) | Do not leave open to air.[1][2][3] |
| Container | Amber Glass / opaque HDPE | Amber Glass with PTFE-lined cap | Do not use metal containers (corrosion risk).[1][2][3] |
| Light | Dark environment | Dark environment | Do not expose to direct UV/Sunlight.[1] |
| State | Neat (Pure Liquid/Solid) | Neat (Pure Liquid/Solid) | Avoid storing as dilute aqueous solution.[2] |
Expert Insight: The N-methyl group on the ethyl chain reduces the hydrogen bonding potential slightly compared to its non-methylated analog (Aminoethylpiperazine), but it increases electron density, making the nitrogen centers more nucleophilic and thus highly susceptible to electrophilic attack by atmospheric CO2.[1][2]
Part 2: Stability Mechanisms & Degradation Pathways[2][3]
To understand why strict storage is required, we must look at the molecular reactivity.[1]
The "Yellowing" Phenomenon (Oxidative Instability)
Users often report the compound turning from colorless to pale yellow or brown.
-
Mechanism: Secondary amines (both on the piperazine ring and the ethyl chain) undergo slow radical oxidation to form imines or N-oxides .[2] These conjugated impurities absorb blue light, resulting in a yellow appearance.[1]
-
Catalyst: This process is photo-catalyzed (UV light) and accelerated by trace transition metals.[1][2][3]
The "White Crust" Phenomenon (Carbamate Formation)[2]
-
Mechanism: Amines are basic.[1] Atmospheric CO2 is acidic.[1] When exposed to air, the unhindered secondary amines react with CO2 to form carbamic acid , which instantly stabilizes as a solid ammonium carbamate salt.[1]
-
Observation: A white, crusty solid forming on the threads of the bottle cap.
Pathway Visualization
Figure 1: Primary degradation pathways. Note that carbamate formation is often reversible with heat/base, while oxidation is permanent.[1]
Part 3: Troubleshooting & FAQs
Q1: My sample has turned light yellow. Is it still usable?
Status: Conditional.
-
Diagnosis: The yellow color indicates trace oxidation products (typically < 1% impurity).
-
Action:
-
Remediation: If the quantity is large, you can purify via vacuum distillation.[1] The oxidation products usually have higher boiling points.[1]
Q2: There is a white solid around the cap, but the liquid inside looks fine. What is it?
Status: Contaminated (External).
-
Diagnosis: This is the carbamate salt formed by the reaction of the amine vapor with air trapped in the cap threads.
-
Action:
Q3: Can I store this compound as a stock solution in water?
Status: Not Recommended.
-
Reasoning: While fully soluble, aqueous solutions of amines are highly basic (pH > 11).[1] This high pH etches glass over time (leaching silicates) and absorbs CO2 from the air much faster than the neat liquid.
-
Alternative: Store as a hydrochloride salt solution (if applicable to your protocol) or in anhydrous ethanol/DMSO at -20°C.
Q4: The Safety Data Sheet (SDS) says "Corrosive." What glove type should I use?
Status: Critical Safety.
-
Recommendation: Use Nitrile gloves (minimum 0.11 mm thickness) for splash protection.[2]
-
Warning: Latex gloves are permeable to aliphatic amines.[1] If the liquid touches the glove, change it immediately.[1] Amines can cause chemical burns and sensitization.[1]
Part 4: Experimental Workflow for Handling
When preparing to use this compound for a sensitive reaction, follow this workflow to ensure integrity.
Figure 2: Decision tree for pre-experimental handling to ensure reagent quality.
References
-
PubChem. (2025).[1][4] Piperazine | C4H10N2 - Physical Properties and Stability. National Library of Medicine.[1] Retrieved from [Link][2][3]
-
Vega, F., et al. (2014).[1] Degradation of amine-based solvents in CO2 capture process by chemical absorption. Greenhouse Gases: Science and Technology. Retrieved from [Link]
Sources
catalyst selection for N-methylpiperazine synthesis
Technical Support Center: Catalyst Selection for N-Methylpiperazine (NMP) Synthesis
Introduction: Operational Scope
Welcome to the Technical Support Center. This guide addresses the catalytic synthesis of N-methylpiperazine (1-methylpiperazine) , a critical intermediate for rifamycin antibiotics and antipsychotics.
While NMP can be synthesized via the cyclization of diethanolamine or reductive amination with formaldehyde, this guide focuses on the vapor-phase N-methylation of piperazine with methanol . This route is preferred industrially for its atom economy and use of "green" reagents, but it presents significant challenges in selectivity (preventing N,N'-dimethylpiperazine formation) and catalyst stability .
Module 1: Catalyst Selection Strategy (FAQs)
Q1: We are currently using Copper Chromite (Cu-Cr). Should we switch to a Chromium-free alternative?
A:
Short Answer: Yes, if environmental compliance is a priority. While Cu-Cr is the historical benchmark, its toxicity (Cr⁶⁺ risks) is driving a shift toward Copper-Zinc (Cu-Zn) or Copper-Nickel (Cu-Ni) systems supported on Alumina (
Technical Deep Dive:
-
Copper Chromite (Cu-Cr): Offers exceptional resistance to sintering and high hydrogenation activity. It effectively drives the "hydrogen borrowing" mechanism required to activate methanol.
-
Copper-Zinc (Cu-Zn): Acts similarly to industrial methanol synthesis catalysts. The ZnO acts as a structural spacer, preventing Cu particle sintering.
-
Recommendation: If you switch to Cu-Zn, you may need to increase the reaction temperature slightly (by 10–20°C) to match the activity of Cu-Cr. Ensure your support is neutral or weakly acidic; strong acid sites on the support (like zeolites) can promote ring-opening side reactions.
Q2: How does the catalyst actually work with Methanol? It’s not an alkyl halide.
A: The reaction does not proceed via simple Sₙ2 substitution. It follows a Hydrogen Borrowing (or Autotransfer) mechanism. The catalyst must perform three synchronized functions:
-
Dehydrogenation: Cu sites strip hydrogen from Methanol to form Formaldehyde (in situ).
-
Condensation: The "borrowed" aldehyde reacts with Piperazine to form a hemiaminal/imine.
-
Hydrogenation: The catalyst returns the hydrogen to the imine to form the N-methyl bond.
Visualizing the Mechanism:
Caption: The Hydrogen Borrowing mechanism on Cu-based catalysts. Methanol is temporarily oxidized to formaldehyde, which alkylates the amine.
Module 2: Troubleshooting Selectivity & Activity
Scenario A: "I am seeing high levels of N,N'-dimethylpiperazine (DMP). How do I stop the second methylation?"
Root Cause: Thermodynamically, the second methylation is favorable. If the local concentration of methanol is too high relative to piperazine, or if the contact time is too long, the mono-product (NMP) will re-adsorb and react again.
Corrective Actions:
-
Adjust Feed Ratio: Increase the Piperazine:Methanol molar ratio.
-
Standard: 1:1.5 to 1:2
-
High Selectivity Mode: 1:1 to 1:1.2 (Recycle unreacted piperazine).
-
-
Modify WHSV (Weight Hourly Space Velocity): Increase the flow rate. Lower residence time reduces the chance of NMP re-adsorbing.
-
Check Temperature: Lower the temperature by 10°C. Methylation rates drop, but the activation energy for the second methylation is often higher.
Scenario B: "My pressure drop is increasing, and conversion is crashing after 50 hours."
Root Cause: This indicates Coking (carbon deposition) or Physical Attrition (catalyst crushing).
Troubleshooting Table:
| Symptom | Diagnosis | Solution |
| Gradual Activity Loss | Sintering: Cu crystallites are merging, reducing surface area. | Prevention: Ensure max temp < 280°C. Switch to Cu-Zn or Cu-Al spinel structures which stabilize Cu. |
| Rapid Pressure Rise | Coking: Polymerization of intermediates (aldols) on acidic sites. | Regeneration: Burn off coke with dilute O₂/N₂ (2–5%) at 350°C. Prevention: Increase H₂ partial pressure in the feed. |
| Fines in Product | Attrition: Catalyst pellets are physically breaking. | Check Loading: Ensure packed bed is tight. Verify mechanical strength (crush strength) of the support. |
Module 3: Experimental Protocol (Vapor Phase)
Protocol ID: EXP-NMP-CuZn-01 Objective: Synthesis of NMP using a Cu-Zn/Al₂O₃ fixed-bed system.
1. Catalyst Pre-treatment (Reduction) Crucial Step: Copper catalysts are supplied as oxides (CuO). They must be reduced to metallic Cu⁰ to be active.
-
Gas: 5% H₂ in N₂ (do not use pure H₂ initially to prevent thermal runaway).
-
Flow: 500 mL/min (for a 10g bed).
-
Ramp: Ambient to 180°C at 2°C/min. Hold 2 hours.
-
Ramp: 180°C to 250°C at 1°C/min. Hold 4 hours.
-
Validation: Monitor water evolution at the outlet. Reduction is complete when water generation ceases.
2. Reaction Conditions
-
Temperature: 220°C – 260°C (Start low, ramp up to maintain conversion).
-
Pressure: Atmospheric to 5 bar (Higher pressure helps prevent coking but may favor bis-methylation).
-
Feed Composition:
-
Piperazine (dissolved in Methanol or fed as melt).
-
Molar Ratio (Pip:MeOH): 1:1.5.
-
Carrier Gas: H₂ (helps keep catalyst surface clean).
-
-
WHSV: 0.5 – 1.0 h⁻¹.
3. Workflow Diagram
Caption: Operational workflow for the continuous synthesis of N-methylpiperazine.
References
-
Catalytic Synthesis of N-methylpiperazine. ResearchGate. (Discusses Cu-Ni-Mo/Al2O3 activity and effects of temperature/ratio).
-
Synthesis of N-methylpiperazine from diethanolamine and methylamine. SciSpace. (Comparison of Cu-Chromite vs. Cu-Zn catalysts).
-
Method for preparing N-methyl piperazine and catalyst. Google Patents CN104387340A. (Detailed fixed-bed reduction and operation protocols).
-
Deactivation mechanisms of copper catalysts. AmmoniaKnowHow. (General principles of Cu sintering and poisoning relevant to amine synthesis).
-
Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr. ACS Omega. (Modern alternatives for methylation selectivity).
Validation & Comparative
Validation of GC Method for Piperazine Determination: A Comparative Technical Guide
Executive Summary
Objective: This guide provides a definitive technical framework for the validation of gas chromatography (GC) methods for piperazine determination. It is designed for analytical scientists requiring a robust, regulatory-compliant (ICH Q2(R2)) protocol that overcomes the specific physicochemical challenges of piperazine analysis.
Verdict: While HPLC and LC-MS are viable alternatives, Direct Injection GC-FID is the superior method for routine quantitative analysis of piperazine in pharmaceutical drug substances due to its cost-efficiency, resolution of volatile impurities, and elimination of complex derivatization steps required by HPLC-UV.
Part 1: The Technical Context
The "Piperazine Problem"
Piperazine (
-
No Chromophore: Piperazine lacks a conjugated
-system, rendering it virtually invisible to standard UV detection without derivatization. -
High Polarity & Basicity: As a secondary diamine, it interacts strongly with silanol groups in standard GC columns and glass liners, leading to severe peak tailing and memory effects (carryover).
-
Hygroscopicity: Its affinity for water complicates sample preparation and stability in non-aqueous solvents.
Comparative Analysis: GC vs. Alternatives
The following table contrasts the performance of the proposed GC method against common alternatives.
| Feature | GC-FID (Direct Injection) | GC-MS (Derivatized) | HPLC-UV (Derivatized) | LC-MS/MS |
| Primary Use | Routine Assay & Purity | Trace Impurity / Bioanalysis | Routine Assay (Legacy) | Trace Genotoxins / Bioanalysis |
| Sensitivity (LOD) | Moderate (~10 ppm) | High (<1 ppm) | Moderate (~10-50 ppm) | Ultra-High (<1 ppb) |
| Sample Prep | Simple (Dissolve & Inject) | Complex (Acylation required) | Complex (Dansylation required) | Simple (Dilute & Shoot) |
| Cost Per Run | Low | High | Moderate | Very High |
| Robustness | High (fewer steps) | Medium (derivative stability) | Medium (derivative stability) | Medium (matrix effects) |
| Key Limitation | Peak tailing (if unoptimized) | Reagent moisture sensitivity | Indirect detection | Instrument cost |
Part 2: Method Development Strategy
To validate a robust GC method, we must engineer the system to neutralize piperazine's basicity.
Column Selection
Standard non-polar columns (e.g., 100% Dimethylpolysiloxane) fail to retain piperazine or yield broad peaks.
-
Recommended Phase: (50%-Phenyl)-methylpolysiloxane (e.g., DB-17 or equivalent) or a specialized volatile amine column (e.g., CP-Volamine ).
-
Why: The mid-polarity phenyl content provides adequate retention, while base-deactivated stationary phases prevent amine adsorption.
Inlet Dynamics
-
Liner: Must use a Base-Deactivated (Siltek/Sulfinert treated) split liner with glass wool. Standard untreated glass liners will irreversibly adsorb piperazine, causing poor linearity at low concentrations.
-
Solvent: Methanol or water (if using a bonded phase compatible with water). Methanol is preferred for solubility and volatility.
Part 3: Detailed Experimental Protocol
This protocol is optimized for the determination of piperazine in drug substances, validated against ICH Q2(R2) guidelines.
Chromatographic Conditions
-
Instrument: GC with FID (Flame Ionization Detector)
-
Column: DB-17 (30 m × 0.53 mm ID × 1.0 µm film thickness) or equivalent.[1][2][3]
-
Carrier Gas: Helium @ 2.0 mL/min (Constant Flow).
-
Injector: 250°C, Split Mode (1:5 or 1:10 ratio).
-
Detector: FID @ 260°C.
-
Injection Volume: 1.0 µL.
-
Oven Program:
-
Initial: 150°C (Hold 5 min) — Ensures solvent separation.
-
Ramp: 35°C/min to 260°C.
-
Final: 260°C (Hold 5 min) — Elutes high-boiling impurities.
-
Sample Preparation[5][6]
-
Diluent: Methanol (HPLC Grade).[1]
-
Standard Stock: Dissolve 100 mg Piperazine Reference Standard in 100 mL Methanol.
-
Internal Standard (Optional): 1-Methylpiperazine (if not an impurity of interest) can be added to correct for injection variability.
Part 4: Validation Data & Results
The following data summarizes typical acceptance criteria and results for this method.
| Validation Parameter | Acceptance Criteria | Typical Experimental Result |
| Specificity | No interference at retention time (RT) | Blank: No peaks; Resolution > 2.0 from impurities |
| Linearity ( | ||
| Precision (Repeatability) | RSD | |
| Intermediate Precision | RSD | |
| Accuracy (Recovery) | ||
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | LOD: 5 ppm; LOQ: 15 ppm |
| Robustness | RSD | Pass (Flow |
Part 5: Visualization
Workflow 1: Analytical Decision Tree
This diagram guides the researcher on when to choose this specific GC protocol over LC alternatives.
Caption: Decision tree for selecting the optimal analytical technique based on matrix complexity and sensitivity requirements.
Workflow 2: Validation Lifecycle (ICH Q2 R2)
A systematic view of the validation process ensuring regulatory compliance.
Caption: Step-by-step validation lifecycle aligned with ICH Q2(R2) guidelines for analytical procedures.
Part 6: Expert Insights & Troubleshooting
1. Peak Tailing:
-
Cause: Active silanol sites in the liner or column.
-
Fix: Replace the liner with a fresh deactivated liner. Trim 10-20 cm from the column inlet (guard column).
2. Carryover:
-
Cause: Piperazine adhering to the injection port.
-
Fix: Increase the number of solvent washes (methanol) between injections to at least 5.
3. Derivatization Option: If sensitivity below 1 ppm is required, react the sample with Trifluoroacetic Anhydride (TFAA) .
-
Reaction: Piperazine + TFAA
N,N'-bis(trifluoroacetyl)piperazine. -
Benefit: Increases volatility and allows for Electron Capture Detection (ECD) for ultra-trace analysis.
References
-
Shiva Raj, et al. "Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances."[2] Analytical Chemistry: An Indian Journal, 2011.[1]
-
ICH Harmonised Guideline. "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation, 2023.
-
Sigma-Aldrich. "Product Information: Trifluoroacetic anhydride (Derivatization Reagent)."
-
Phenomenex. "GC vs. HPLC: What Sets These Methods Apart." Phenomenex Blog, 2025.
-
Drawell Analytical. "Comparison Between GC and HPLC for Pharmaceutical Analysis."
Sources
comparative study of piperazine-based H3 receptor antagonists
[1][2][3]
Executive Summary & Structural Rationale
The Histamine H3 receptor (H3R) is a G
The "second generation" of H3R antagonists replaced the imidazole ring with non-imidazole nitrogenous heterocycles, primarily piperazines and piperidines . This guide compares the pharmacological profile of Piperazine-based antagonists (represented by experimental series and tool compounds) against the clinical gold standard, Pitolisant (a Piperidine derivative).
Key Finding: While piperazine linkers often provide rigid structural scaffolding for high-affinity binding, piperidine bioisosteres (like Pitolisant) have historically offered superior oral bioavailability and reduced hERG liability, leading to clinical success.
Mechanistic Basis: Inverse Agonism
H3 receptors exhibit high constitutive activity (spontaneous signaling in the absence of agonist). Therefore, effective therapeutic agents are not merely neutral antagonists but inverse agonists .
-
Agonists (Histamine): Stabilize the active state (
), activating G , inhibiting Adenylyl Cyclase (AC), and lowering cAMP. -
Neutral Antagonists: Block agonist binding but do not affect constitutive activity.
-
Inverse Agonists (Pitolisant, Piperazine analogs): Stabilize the inactive state (
), preventing constitutive G activation, thereby increasing cAMP levels relative to baseline.
Diagram 1: H3R Signaling & Inverse Agonism
Caption: Inverse agonists stabilize the inactive H3R conformation, preventing G
Comparative Data Profile
The following table contrasts Pitolisant (Clinical Benchmark) with JNJ-5207852 (High-Affinity Tool) and Experimental Piperazine Analog 5 (from recent SAR studies).
| Feature | Pitolisant (Wakix) | JNJ-5207852 | Piperazine Analog 5 |
| Core Structure | Piperidine-ethoxy | Diamine (Bis-piperidine) | Piperazine -linked |
| Primary Class | Inverse Agonist | Neutral Antagonist/Inv. Agonist | Antagonist |
| Binding Affinity ( | 0.16 nM | ~0.60 nM ( | 7.70 nM |
| Selectivity (vs H1/H2) | >1000-fold | >10,000-fold | >500-fold |
| hERG Liability ( | ~1.3 | Low Risk | Variable (Class Risk) |
| BBB Penetration | High (Brain/Plasma > 3) | High | Moderate |
| Clinical Status | Marketed (Narcolepsy) | Preclinical Tool | Experimental |
Analysis:
-
Potency: JNJ-5207852 demonstrates sub-nanomolar affinity, often surpassing Pitolisant in binding assays, making it an excellent tool for in vivo receptor occupancy studies.
-
Linker Chemistry: The Piperazine moiety (Analog 5) often introduces rigidity. While effective for binding (
7.7 nM), the Piperidine ether linkage in Pitolisant provides optimal flexibility and lipophilicity (LogP ~4.3) for CNS penetration without the metabolic instability often associated with piperazine nitrogens.
Experimental Validation Protocols
To validate these compounds in your lab, use the following self-validating workflows.
Protocol A: [³H]-N- -Methylhistamine Binding Assay
This is the "Gold Standard" for determining
Reagents:
-
Ligand: [³H]-N-alpha-methylhistamine ([³H]-NAMH) (Agonist).
-
Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Blocker: PEI (Polyethyleneimine) 0.3% for filter coating.
Step-by-Step Workflow:
-
Membrane Prep: Transfect HEK-293 cells with human H3R cDNA. Harvest and homogenize. Critical: Store at -80°C; repeated freeze-thaw degrades G-protein coupling.
-
Filter Coating: Soak GF/B filters in 0.3% PEI for 2 hours. Why? H3 ligands are hydrophobic; PEI reduces non-specific binding to the filter glass.
-
Incubation:
-
Mix Membrane (20
g protein) + [³H]-NAMH (1 nM) + Test Compound (10⁻¹⁰ to 10⁻⁵ M). -
Define Non-Specific Binding (NSB) using 10
M Thioperamide or Pitolisant. -
Incubate 60 mins at 25°C.
-
-
Termination: Rapid filtration via cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Scintillation counting. Calculate
and convert to using Cheng-Prusoff:
Protocol B: [³⁵S]-GTP S Functional Assay
Determines if the compound is an Antagonist or Inverse Agonist.
-
Setup: Use membranes as above. Buffer must contain GDP (10
M) to suppress basal G-protein turnover. -
Basal Measurement: Measure [³⁵S]-GTP
S binding in absence of ligand. -
Inverse Agonist Test: Add Pitolisant/Piperazine.
-
Result: If binding drops below basal , it is an Inverse Agonist.
-
-
Antagonist Test: Add Histamine (
) + Test Compound.-
Result: Dose-dependent recovery of Histamine signal to basal levels.
-
Diagram 2: Experimental Workflow (Binding Assay)
Caption: Standardized radioligand binding workflow for H3R antagonists. PEI coating is critical for reducing background noise.
Safety & Liability: The hERG Factor
A major hurdle for piperazine-based H3 antagonists has been off-target blockade of the hERG potassium channel (
-
Mechanism: The basic nitrogen in piperazines can mimic the pharmacophore required for hERG blocking.
-
Pitolisant Advantage: Pitolisant was optimized to reduce this risk (
1.3 M), providing a safety margin >30-fold over therapeutic concentrations. -
Screening Requirement: Any new piperazine-based H3 candidate must be screened against hERG early using automated patch-clamp (e.g., QPatch) or flux assays.
References
-
Pitolisant Clinical & Pharmacological Profile Source: National Institutes of Health (NIH) / PubChem Link:
-
Structural Insights: Piperazine vs. Piperidine H3R Antagonists Source: ACS Chemical Neuroscience (2021) Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists Link:
-
JNJ-5207852 Characterization Source: British Journal of Pharmacology Title: Acute wake-promoting actions of JNJ-5207852, a novel, diamine-based H3 antagonist Link:
-
hERG Liability in H3 Antagonists Source: Frontiers in Pharmacology Title: Ligand-based prediction of hERG-mediated cardiotoxicity Link:
In Silico Validation of N-Methyl-2-(piperazin-1-yl)ethanamine Binding Affinity: A Comparative Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As drug discovery pipelines increasingly rely on computational methods to reduce costs and accelerate timelines, the rigorous in silico validation of ligand-protein interactions has become a cornerstone of modern medicinal chemistry.[1][2][3] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the principles, protocols, and comparative analysis involved in validating the binding affinity of N-Methyl-2-(piperazin-1-yl)ethanamine, a molecule featuring the versatile piperazine scaffold. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and recognized for its ability to confer favorable pharmacokinetic properties and engage with a wide range of biological targets.[4][5][6][7]
This document eschews a rigid template in favor of a logical, causality-driven narrative that explains not just how to perform the validation, but why specific choices are made at each stage. Our focus is on creating a self-validating workflow that builds confidence in the predictive power of the computational models.
The Strategic Imperative for In Silico Validation
Before committing to costly and time-consuming synthesis and in vitro screening, computational methods allow us to build a robust, data-driven hypothesis for a molecule's biological activity.[8] For a molecule like this compound, whose structure does not immediately reveal its target, in silico approaches are indispensable for:
-
Target Identification: Screening the molecule against libraries of protein structures to identify potential biological targets.
-
Binding Mode Prediction: Understanding the specific 3D orientation and key interactions (hydrogen bonds, hydrophobic contacts, etc.) that govern binding.[9][10]
-
Affinity Estimation: Quantitatively predicting the strength of the ligand-protein interaction, allowing for the ranking of potential drug candidates.[11]
Our workflow is designed as a hierarchical funnel, progressively increasing the level of computational rigor and, consequently, the reliability of the predictions at each step.
A Comparative Framework of Core In Silico Methodologies
The choice of computational method involves a trade-off between speed and accuracy. Understanding the strengths and limitations of each is critical for designing an efficient validation strategy.[12][13]
| Methodology | Core Principle | Strengths | Limitations | Causality in Workflow |
| Molecular Docking | Predicts the optimal binding pose of a flexible ligand to a rigid receptor using scoring functions to estimate affinity.[9] | High-throughput, computationally inexpensive, excellent for initial screening of large compound libraries. | Receptor is treated as static; scoring functions are approximations and can be inaccurate.[14] | Initial Hypothesis Generation: Used as the first-pass filter to quickly identify a plausible binding pose. |
| Molecular Dynamics (MD) Simulation | Simulates the time-dependent motion of every atom in the system (protein, ligand, solvent) by solving Newton's equations of motion.[2][15] | Accounts for protein flexibility and the explicit role of solvent, providing a more realistic model of the biological environment.[16] | Computationally intensive, requires significant time and hardware resources. | Hypothesis Refinement: Validates the stability of the docked pose. An unstable pose in MD suggests the initial docking result was likely an artifact. |
| Free Energy Calculations (e.g., MM/PBSA) | Calculates the binding free energy (ΔG) by combining molecular mechanics energies with continuum solvation models, averaged over an MD trajectory.[8] | More accurate and quantitative than docking scores; provides a better correlation with experimental binding affinities.[17] | Highly computationally expensive; sensitive to simulation parameters and force field choice. | Hypothesis Quantitation: Provides a rigorous, quantitative prediction of binding affinity for the stable complex identified by MD. |
Experimental Workflow: Validating this compound Binding
This section details a step-by-step protocol for validating the binding of our molecule of interest to a hypothetical target, a G-protein coupled receptor (GPCR) we will call "Target-X."
Workflow Diagram
Caption: Hierarchical workflow for in silico binding affinity validation.
Protocol 1: Target and Ligand Preparation
Expertise & Experience: The quality of your starting structures is the single most important determinant of a successful simulation. Garbage in, garbage out. The goal is to create a chemically correct and energetically minimized representation of the biological system.
-
Step 1.1: Target Structure Acquisition and Cleaning.
-
Download the crystal structure of Target-X from the Protein Data Bank (PDB).
-
Using a molecular modeling package (e.g., UCSF Chimera, Schrödinger Maestro), remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.[18]
-
Inspect the protein for missing residues or loops. If significant portions are missing, homology modeling may be required.
-
Add hydrogen atoms, as they are typically absent in PDB files but are critical for proper hydrogen bonding and electrostatics.
-
Assign correct protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) based on a physiological pH of 7.4.
-
-
Step 1.2: Ligand Structure Generation.
-
Generate a 3D structure of this compound from its 2D representation using software like Open Babel.
-
Assign a high-quality molecular mechanics force field (e.g., GAFF2).
-
Perform a thorough conformational search and energy minimization to find the lowest energy conformer.
-
Trustworthiness Check: It is crucial to enumerate possible ionization states and tautomers at pH 7.4. The piperazine nitrogens can be protonated, significantly altering the ligand's charge and interaction potential. Docking multiple protonation states is often necessary.
-
Protocol 2: Molecular Docking
Expertise & Experience: Docking is a search problem. We are searching for the most favorable binding pose in a vast conformational space. The choice of the search area (the "grid box") is critical and should be informed by biological data (e.g., the location of the native ligand) whenever possible.
-
Step 2.1: Defining the Binding Site.
-
If the PDB structure contains a co-crystallized ligand, define the center of the docking grid box around its geometric center.
-
If no ligand is present, use site-prediction algorithms (e.g., SiteMap, Pocket-Finder) to identify druggable cavities.[16]
-
The size of the grid box should be large enough to encompass the entire binding site and allow the ligand to rotate freely.
-
-
Step 2.2: Performing the Docking.
-
Step 2.3: Pose Analysis and Selection.
-
Analyze the top-ranked poses based on their docking score (e.g., kcal/mol). Lower scores typically indicate better predicted affinity.[9]
-
Trustworthiness Check: Do not rely solely on the score. Visually inspect the top poses. A plausible pose should exhibit chemically sensible interactions with the protein, such as hydrogen bonds with polar residues and hydrophobic packing. The pose with the best combination of a low score and favorable interactions is selected for the next phase.
-
Protocol 3: Molecular Dynamics (MD) Simulation
Expertise & Experience: An MD simulation acts as a computational microscope, allowing us to observe the dynamic stability of the ligand-protein complex. A docked pose that is not stable in a dynamic, solvated environment is unlikely to represent the true binding mode.
-
Step 3.1: System Setup.
-
Take the selected protein-ligand complex from the docking step.
-
Place it in a simulation box of appropriate geometry (e.g., cubic, dodecahedron).
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge.
-
-
Step 3.2: Equilibration.
-
Perform an initial energy minimization of the system to remove any steric clashes.
-
Gradually heat the system from 0 K to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system's pressure and density under constant pressure and temperature (NPT ensemble). This ensures the simulation starts from a relaxed, stable state.
-
-
Step 3.3: Production Simulation.
-
Run the production MD simulation for a duration sufficient to observe stable binding (typically 100-500 nanoseconds).
-
-
Step 3.4: Trajectory Analysis.
-
Trustworthiness Check: The primary metric for stability is the Root Mean Square Deviation (RMSD) of the ligand's heavy atoms relative to the protein's binding site. A stable binding pose is indicated by a low, non-drifting RMSD value (typically < 3 Å) after an initial equilibration period. A ligand with a continuously increasing RMSD is likely dissociating from the binding pocket.
-
Protocol 4: Binding Free Energy Calculation
Expertise & Experience: This final step provides a quantitative prediction of binding affinity. MM/PBSA is a popular end-point method that balances accuracy with computational cost.[8]
-
Step 4.1: Snapshot Extraction.
-
From the stable portion of the MD trajectory, extract 100-200 snapshots at regular intervals.
-
-
Step 4.2: Energy Calculation.
-
For each snapshot, calculate the free energy of three species: the protein-ligand complex, the isolated protein, and the isolated ligand.
-
The binding free energy (ΔG_bind) is then calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)
-
-
Step 4.3: Data Analysis.
-
Average the ΔG_bind values across all snapshots to obtain the final predicted binding affinity and its standard error.
-
Comparative Data Presentation
To contextualize the performance of this compound, its predicted binding metrics are compared against a known, potent inhibitor of Target-X ("Reference Inhibitor").
| Compound | Docking Score (kcal/mol) | Mean Ligand RMSD (Å) during MD | Predicted Binding Free Energy (ΔG, kcal/mol) via MM/PBSA |
| This compound | -7.8 | 1.9 ± 0.5 | -10.2 ± 1.5 |
| Reference Inhibitor | -10.5 | 1.2 ± 0.3 | -14.8 ± 0.9 |
Analysis of Results: The data indicates that this compound is predicted to be a stable and reasonably potent binder to Target-X. However, its predicted affinity is lower than that of the Reference Inhibitor. The low and stable ligand RMSD during the MD simulation provides high confidence in the stability of the predicted binding mode, validating the initial docking hypothesis.
References
-
Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. International Journal of Molecular Sciences. [Link]
-
Molecular Dynamics Simulation for Virtual Screening. Creative Biostructure. [Link]
-
Role of Molecular Dynamics Simulations in Drug Discovery. MetroTech Institute. [Link]
-
Validation of computational results with experimental data. Fiveable. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]
-
Role of Molecular Dynamics and Related Methods in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Free Energy Calculations for Protein-Ligand Binding Prediction. Methods in Molecular Biology. [Link]
-
The role of molecular dynamics simulations in drug discovery. Cresset Group. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced. YouTube. [Link]
-
Molecular Docking for Beginners - Autodock Full Tutorial. Class Central. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]
-
Advances in Piperazine-based Compounds for Antimicrobial Drug Development. Bentham Science. [Link]
-
Calculation of absolute protein–ligand binding free energy from computer simulations. Proceedings of the National Academy of Sciences. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]
-
Calculation of protein–ligand binding free energy by using a polarizable potential. Proceedings of the National Academy of Sciences. [Link]
-
Quantum Chemistry in Molecular Engineering: Validation. Patsnap Eureka. [Link]
-
Molecular Docking Tutorial. University of Alberta. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
An insight into the therapeutic potential of piperazine-based anticancer agents. Future Medicinal Chemistry. [Link]
-
DETERMINING FREE ENERGIES OF PROTEIN-LIGAND BINDING AND ASSOCIATION. Bioinfo Publications. [Link]
-
In silico Identification and Characterization of Protein-Ligand Binding Sites. Methods in Molecular Biology. [Link]
-
Prediction uncertainty validation for computational chemists. arXiv. [Link]
-
Efficient calculation of protein–ligand binding free energy using GFN methods: the power of the cluster model. Physical Chemistry Chemical Physics. [Link]
-
In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? Cresset Group. [Link]
-
In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? Journal of Medicinal Chemistry. [Link]
-
Validation of computational methods applied in molecular modeling of caffeine with epithelial anticancer activity. SciELO. [Link]
-
Computational chemistry. Wikipedia. [Link]
-
Assisting In Silico Drug Discovery Through Protein-Ligand Binding Affinity Prediction by Convolutional Neural Networks. Journal of Applied Biotechnology Reports. [Link]
-
In Silico Methods for Ranking Ligand-Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Methyl-2-(piperazin-1-yl)ethanamine
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. N-Methyl-2-(piperazin-1-yl)ethanamine, a member of the piperazine family, is a versatile building block in medicinal chemistry. However, its amine structure confers a hazardous profile that necessitates rigorous disposal protocols.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound waste. The procedures outlined here are synthesized from best practices for structurally similar amines and align with federal and state environmental regulations. The core principle is that all chemical waste is treated as hazardous until proven otherwise, ensuring a culture of safety and compliance in the laboratory.
Hazard Profile and Inherent Risks
Understanding the "why" behind safety protocols is paramount. The hazardous characteristics of this compound are rooted in its chemical structure and dictate every aspect of its handling and disposal. As this specific molecule may lack extensive, publicly available safety data, we extrapolate its profile from closely related piperazine derivatives and aliphatic amines.
| Hazard Category | Description & Causality | Potential EPA Waste Code |
| Corrosivity | As an amine, this compound is basic and will form alkaline solutions. A 15% aqueous solution of a similar piperazine compound exhibits a pH of 12.[1] Contact can cause severe skin burns and serious eye damage.[1][2][3][4] This property is due to the lone pair of electrons on the nitrogen atoms, which readily accept protons. | D002 [5][6] |
| Flammability | This compound is an organic molecule and should be considered a combustible or flammable liquid/solid.[1][2][3][4][7] Related compounds have flash points that classify them as flammable, meaning they can ignite under ambient conditions.[1] Vapors can form explosive mixtures with air.[2] | D001 [5] |
| Toxicity | Amines of this class can be harmful if swallowed or absorbed through the skin and are often toxic if inhaled.[2][4] Repeated exposure can lead to significant health hazards.[2] | N/A (Characteristic) |
| Reactivity | This compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1] Mixing with these materials can lead to violent, exothermic reactions that may release heat, toxic gases, and potentially rupture containers. | N/A (Characteristic) |
| Sensitization | There is a potential for this compound to cause allergic skin reactions or asthma-like symptoms if inhaled, a known risk for some piperazine derivatives.[1] | N/A (Characteristic) |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling the pure substance or its waste, the correct Personal Protective Equipment (PPE) must be worn. This is your primary defense against exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. When handling quantities greater than a few milliliters or when a splash hazard exists, a full-face shield must be worn over the goggles. The severe corrosive nature of this chemical can cause permanent eye damage.[1][7]
-
Skin Protection: A flame-resistant lab coat and appropriate protective gloves (e.g., nitrile) are required. Ensure gloves are regularly inspected for tears or degradation. All contaminated clothing must be removed immediately, and the affected skin rinsed thoroughly with water.[1][2]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[8] If engineering controls are insufficient or during a large spill, a NIOSH/MSHA-approved respirator is necessary to prevent inhalation of toxic vapors.[1]
Waste Segregation and Containment: The Foundation of Safe Disposal
Proper segregation and containment from the point of generation are critical to prevent hazardous reactions and ensure compliant disposal.[9][10]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container, typically made of high-density polyethylene (HDPE). The container must have a secure, tight-fitting lid.[10][11]
-
Label Correctly from the Start: The moment the first drop of waste enters the container, it must be labeled.[11] The label must include:
-
Strict Segregation: This waste stream must be kept separate. NEVER mix amine waste with:
-
Acids: To prevent violent neutralization reactions.
-
Oxidizing Agents: To avoid creating a fire or explosion hazard.
-
Halogenated Solvents: Unless specifically instructed by your institution's EHS office.
-
-
Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when actively adding waste.[9][10] This prevents the release of flammable and toxic vapors and protects the lab environment.
-
Store in a Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA, which should be near the point of generation. The SAA must be in a secondary containment tray to catch any potential leaks and away from drains.[10][11]
CRITICAL RULE: NO DRAIN DISPOSAL. Under regulations established by the Environmental Protection Agency (EPA), the sewering of hazardous waste is strictly prohibited.[12][13] Amines can be harmful to aquatic life and interfere with wastewater treatment processes.[9]
Spill Management and Emergency Response
Preparedness is key to mitigating the impact of an accidental release. All personnel must be trained in spill response procedures.[9]
For Minor Spills (<100 mL in a fume hood):
-
Alert & Isolate: Alert personnel in the immediate area.
-
Don PPE: Ensure you are wearing the full PPE described in Section 2.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbent material using non-sparking tools and place it into a designated hazardous waste container.[1]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials are also considered hazardous waste and must be disposed of accordingly.[11]
-
Label & Dispose: Seal and label the container with all spill cleanup contents and manage it as hazardous waste.
For Major Spills (>100 mL or any spill outside a fume hood):
-
EVACUATE: Immediately evacuate the laboratory, closing the doors behind you.
-
ALERT: Activate the nearest fire alarm and notify your institution's Emergency Response or Environmental Health & Safety (EHS) office. Call 911 if there is a fire, injury, or immediate danger.
-
SECURE: Prevent entry to the area.
-
REPORT: Provide responders with the Safety Data Sheet (SDS) for the material and details of the spill.
Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.
The Final Disposal Pathway: From Lab to Destruction
The ultimate disposal of this compound waste is a regulated process managed by your institution's EHS department and executed by a licensed professional waste disposal service.[8][9] The most common and environmentally sound method for this type of organic waste is high-temperature incineration.[8][14] This process ensures the complete destruction of the hazardous molecule, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by scrubbers.
The following diagram illustrates the standard workflow for compliant hazardous waste disposal in a research setting.
Caption: Decision workflow for compliant chemical waste disposal.
By adhering to these procedures, you ensure that your critical research is conducted not only effectively but also with the highest standards of safety and environmental responsibility.
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Amine Disposal For Businesses. (2024). Collect and Recycle. [Link]
-
Hazardous & Regulated Waste Management Guide. Western Kentucky University. [Link]
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N-METHYLPIPERAZINE GHS Safety Data Sheet. (Undated). S D Fine-Chem Limited. [Link]
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Safety Data Sheet for Corrosive liquids, flammable, n.o.s. (Undated). [Link]
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MATERIAL SAFETY DATA SHEET for ADDOCAT KE-9018 363D. (Undated). Tri-iso. [Link]
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N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]
-
N-Methylpiperazine Safety Data Sheet. (2020). Bond Chemicals Ltd. [Link]
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2-PIPERAZIN-1-YLETHYLAMINE. (Undated). Ataman Kimya. [Link]
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RCRA Hazardous Waste Drugs. (Undated). HW Drugs. [Link]
-
Management of Hazardous Waste Pharmaceuticals. (2026). US EPA. [Link]
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EPA Ruling On Hazardous Waste Pharmaceuticals. (2021). Stericycle. [Link]
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Personal Protective Equipment (PPE) & Handling Guide: N-Methyl-2-(piperazin-1-yl)ethanamine
Executive Safety Summary
Treat this substance as a high-risk sensitizer and corrosive. N-Methyl-2-(piperazin-1-yl)ethanamine combines the corrosive nature of aliphatic amines with the potent sensitization potential of the piperazine ring. Exposure does not just cause immediate chemical burns; it carries a high risk of inducing irreversible respiratory sensitization (chemical asthma) and contact dermatitis.
Immediate Hazard Profile:
-
Skin/Eye: Category 1B Corrosive (Causes severe burns and eye damage).[1]
-
Respiratory: Sensitizer (May cause allergy or asthma symptoms).
-
Dermal Absorption: Toxic/Harmful in contact with skin.[2]
Technical Justification for PPE Selection
Why standard lab protocols are insufficient:
-
Permeation Kinetics: As a diamine with a relatively low molecular weight (MW ~143.23 g/mol ), this molecule can permeate standard disposable nitrile gloves faster than expected. Once inside the glove, the occlusive environment accelerates skin absorption.
-
The "Sensitization Trap": Piperazine derivatives are notorious for having a "latency period." You may handle it safely for months with poor PPE, developing antibodies silently, until a minor exposure triggers a severe anaphylactic or asthmatic reaction.
-
Alkalinity: With a pKa likely >9.0 (typical for this class), it rapidly saponifies skin lipids, destroying the protective barrier and facilitating its own entry into the bloodstream.
PPE Matrix: The Defense System
Hand Protection (The Critical Barrier)
Do not rely on standard "exam grade" latex.
| Exposure Level | Recommended Material | Min. Thickness | Breakthrough Time (Est.) | Brand Examples (Ref) |
| Incidental Splash (Weighing/Transfer) | Nitrile (High Grade) | 5 mil (0.12 mm) | 10–15 mins | Ansell TouchNTuff® 92-600 |
| High Hazard (Synthesis/Spill/Heating) | Laminate / Multilayer | 2.7 mil | >480 mins | Ansell Silver Shield® / North Silver Shield |
| Dexterity Layer | Nitrile (Outer) | Standard | N/A | Wear over laminate for grip |
Scientist's Note: If you must immerse your hands or handle wet glassware, use the Laminate (Silver Shield) liners. They offer poor dexterity but near-absolute protection against amines. Wear a tight-fitting nitrile glove over the laminate glove to regain grip control.
Eye & Face Protection[1][2][4][5][6][7][8][9][10][11][12]
-
Mandatory: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the corrosive vapor risk.
-
Task-Specific: Add a Face Shield (8-inch) when pouring volumes >50 mL or initiating reactions where exotherms (heat generation) are possible.
Respiratory Protection[6][8][9][10][11]
-
Primary: Chemical Fume Hood (Face velocity 80–100 fpm).
-
Secondary (Spill/Outside Hood): Full-face respirator with ABEK cartridges (Organic Vapor + Ammonia/Methylamine).
-
Why ABEK? The "K" filter is specifically designed for ammonia and organic amines. Standard organic vapor (OV) filters may desorb amines, allowing breakthrough.
-
Operational Protocols
Phase 1: Weighing & Preparation
-
Static Control: Amines can be static-prone. Use an anti-static gun or wipe glassware with a damp cloth before weighing to prevent "fly-away" powder/droplets.
-
The "Double-Containment" Rule: Never transport the flask outside the hood without secondary containment (a plastic tub).
Phase 2: Synthesis & Handling
-
Exotherm Warning: This compound is a strong base. Mixing it with acids, acid chlorides, or anhydrides will generate significant heat. Add reagents slowly with cooling (ice bath).
-
Inert Atmosphere: Store and handle under Nitrogen or Argon. Amines absorb CO₂ from the air to form carbamates, which can alter stoichiometry and crust over caps.
Phase 3: Decontamination
-
Solvent Choice: Do not use acetone for initial cleaning if strong oxidizers were present (risk of acetone peroxide formation, though rare, is a bad habit). Use Ethanol or Isopropanol on wipes to solubilize the amine, then wash with soap and water.
-
Acid Rinse: A dilute (5%) acetic acid or citric acid solution effectively neutralizes trace amine residues on glassware before removal from the hood.
Decision Logic & Workflows
PPE Selection Logic
Figure 1: Decision matrix for selecting appropriate PPE based on volume and thermal conditions.
Spill Response Protocol
Figure 2: Immediate response steps for spillage. Note the evacuation requirement for spills outside the hood.
Disposal & Waste Management
Do not pour down the drain. This compound is toxic to aquatic life and corrosive to plumbing.
-
Segregation: Collect in a dedicated "Basic Organic Waste" container.
-
Critical: Do NOT mix with "Acidic Waste" streams. The neutralization reaction can be violent and pressurize the container.
-
-
Labeling: Clearly mark the tag with "Corrosive," "Toxic," and "Sensitizer."
-
Empty Containers: Triple rinse with a solvent (ethanol) before disposal. Collect the first two rinses as hazardous waste.
References
-
PubChem. (2025). Compound Summary: this compound (CAS 934-98-5). National Library of Medicine. [Link]
-
ECHA. (2025). Registration Dossier: Piperazine derivatives and sensitization risks. European Chemicals Agency. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
